3-Methylpentan-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-4-5(2)6(3)7/h5-6H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAGOADKDXXTSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956811 | |
| Record name | 3-Methylpentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35399-81-6 | |
| Record name | 3-Methyl-2-pentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35399-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethylbutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035399816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylpentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethylbutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic analysis of 3-Methylpentan-2-amine (NMR, IR, Mass Spec)
Spectroscopic Analysis of 3-Methylpentan-2-amine: A Technical Guide
Introduction
Molecular Structure
The structure of this compound features a pentane (B18724) backbone with a methyl group at the third carbon and an amino group at the second carbon.
Chemical Structure: CH₃-CH(NH₂)-CH(CH₃)-CH₂-CH₃
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple chiral centers, which can lead to diastereotopic protons and complex splitting patterns. The following table outlines the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for the protons in the molecule.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH(NH₂)-CH₃ | ~1.0 - 1.2 | Doublet | 3H |
| -CH(CH₃)-CH₃ | ~0.8 - 1.0 | Doublet | 3H |
| -CH₂-CH₃ | ~0.8 - 1.0 | Triplet | 3H |
| -CH₂ -CH₃ | ~1.2 - 1.5 | Multiplet | 2H |
| -CH (NH₂) | ~2.8 - 3.2 | Multiplet | 1H |
| -CH (CH₃) | ~1.5 - 1.8 | Multiplet | 1H |
| -NH₂ | ~1.0 - 2.0 (broad) | Singlet (broad) | 2H |
Note: The chemical shifts are estimates and can vary based on the solvent and experimental conditions. The broadness of the -NH₂ peak is due to quadrupole broadening and proton exchange.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the lack of symmetry, six distinct signals are expected.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -CH(NH₂)-C H₃ | ~20 - 25 |
| -CH(CH₃)-C H₃ | ~10 - 20 |
| -CH₂-C H₃ | ~10 - 15 |
| -C H₂-CH₃ | ~25 - 35 |
| -C H(CH₃) | ~35 - 45 |
| -C H(NH₂) | ~50 - 60 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. As a primary amine, this compound will exhibit characteristic absorption bands.
Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3400 | Medium (two bands) |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong |
| C-H Bend (methyl and methylene) | 1370 - 1470 | Medium |
| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium to Weak |
| N-H Wag | 665 - 910 | Broad, Strong |
Note: The presence of two bands in the N-H stretching region is a hallmark of a primary amine.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several fragment ions. The molecular weight of this compound is 101.19 g/mol .
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 101 | [C₆H₁₅N]⁺ | Molecular Ion |
| 86 | [C₅H₁₂N]⁺ | Loss of a methyl radical (•CH₃) |
| 72 | [C₄H₁₀N]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage with loss of a propyl radical (•C₃H₇) |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage, the base peak is often at m/z 44 for primary amines with an unsubstituted α-carbon. |
Note: The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the C-N bond, leading to the formation of a stable iminium ion.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A typical experiment involves a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 8-16 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A standard proton-decoupled experiment is typically used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required to obtain a good signal-to-noise ratio.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and subtracted from the sample spectrum.
-
Cleaning: After analysis, the ATR crystal should be carefully cleaned with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.
Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 35-300.
-
Visualizations
Caption: General workflow for the spectroscopic analysis of a liquid sample.
Caption: Predicted mass spectrometry fragmentation of this compound.
References
An In-depth Technical Guide to the Stereoisomers and Chirality of 3-Methylpentan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylpentan-2-amine, a chiral aliphatic amine, possesses two stereocenters, giving rise to a fascinating landscape of four distinct stereoisomers. The spatial arrangement of these isomers can profoundly influence their physicochemical properties and biological activities, a critical consideration in the fields of pharmacology and materials science. This technical guide provides a comprehensive analysis of the stereoisomers of this compound, detailing their structural relationships, physicochemical properties, and methodologies for their synthesis and separation. The content herein is intended to serve as a foundational resource for researchers engaged in the study and application of this and structurally related chiral amines.
Introduction to the Chirality of this compound
This compound (C₆H₁₅N) is a primary amine characterized by a pentane (B18724) backbone with a methyl group at the third carbon and an amino group at the second carbon.[1] The presence of two chiral centers, at carbon-2 (C2) and carbon-3 (C3), is the source of its stereoisomerism. The C2 atom is bonded to a hydrogen atom, an amino group, a methyl group, and a 3-methylpentyl group. The C3 atom is bonded to a hydrogen atom, a methyl group, an ethyl group, and a 1-aminoethyl group.
The number of possible stereoisomers is determined by the formula 2ⁿ, where 'n' is the number of stereocenters. For this compound, with two stereocenters, there are 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are diastereomers of each other. The four stereoisomers are:
-
(2R,3R)-3-methylpentan-2-amine
-
(2S,3S)-3-methylpentan-2-amine
-
(2R,3S)-3-methylpentan-2-amine
-
(2S,3R)-3-methylpentan-2-amine
The (2R,3R) and (2S,3S) isomers form one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers constitute the other enantiomeric pair. Any stereoisomer from the first pair is a diastereomer of any stereoisomer from the second pair. Understanding the distinct properties and biological effects of each of these stereoisomers is paramount for their application in stereoselective synthesis and drug development.
Physicochemical Properties of this compound Stereoisomers
Experimental physicochemical data for the individual stereoisomers of this compound are not extensively reported in the public literature. However, computed properties from reputable databases such as PubChem provide valuable estimates. The following table summarizes key computed physicochemical properties for the parent molecule and its specific stereoisomers. It is important to note that enantiomers possess identical physical properties (e.g., boiling point, melting point, density) in an achiral environment, differing only in their interaction with plane-polarized light (optical rotation). Diastereomers, on the other hand, have distinct physical properties.
| Property | This compound (racemic) | (2R,3R)-3-methylpentan-2-amine | (2S,3R)-3-methylpentan-2-amine |
| Molecular Formula | C₆H₁₅N | C₆H₁₅N | C₆H₁₅N |
| Molecular Weight | 101.19 g/mol | 101.19 g/mol | 101.19 g/mol |
| Boiling Point (Predicted) | 117.2 °C at 760 mmHg | Not specified | Not specified |
| Melting Point (Predicted) | -83.2 °C | Not specified | Not specified |
| Density (Predicted) | 0.767 g/cm³ | Not specified | Not specified |
| Optical Rotation [α]D | 0° (racemic mixture) | Expected to be equal in magnitude and opposite in sign to the (2S,3S) isomer. | Expected to be equal in magnitude and opposite in sign to the (2R,3S) isomer. |
| PubChem CID | 3015773[1] | 28607765[2] | 28607769[3] |
Note: The data presented in this table for the specific stereoisomers are largely computed and should be considered as estimates. Experimental verification is recommended.
Experimental Protocols
The synthesis and separation of the stereoisomers of this compound can be achieved through established organic chemistry methodologies. The following protocols provide a general framework for the synthesis of a diastereomeric mixture via reductive amination, followed by the separation of the diastereomers and subsequent resolution of the enantiomeric pairs.
Synthesis of a Diastereomeric Mixture of this compound via Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. In this case, 3-methylpentan-2-one serves as the ketone precursor.
Reaction Scheme:
3-Methylpentan-2-one + NH₃ + [Reducing Agent] → (2R,3R)-, (2S,3S)-, (2R,3S)-, (2S,3R)-3-Methylpentan-2-amine
Materials:
-
3-Methylpentan-2-one
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Ammonia (B1221849) (or a source of ammonia, e.g., ammonium (B1175870) acetate)
-
Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)
-
Anhydrous methanol (B129727) or ethanol
-
Glacial acetic acid (if using NaBH₃CN)
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve 3-methylpentan-2-one (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add ammonia or an ammonia source (e.g., ammonium acetate (B1210297), 1.5-2 equivalents).
-
If using sodium cyanoborohydride, add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH (around 6-7).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH₃CN, 1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, quench it by carefully adding water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add diethyl ether to the aqueous residue and basify with a saturated sodium bicarbonate solution to a pH of 9-10.
-
Separate the organic layer, and extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude mixture of this compound stereoisomers. The product can be further purified by distillation.
Separation of Diastereomers and Resolution of Enantiomers
The separation of the four stereoisomers involves a two-stage process: first, the separation of the two diastereomeric pairs, followed by the resolution of each enantiomeric pair.
Diastereomers have different physical properties and can often be separated by standard chromatographic techniques or crystallization.
Method 1: Fractional Distillation or Column Chromatography
Due to their different boiling points and polarities, diastereomers can potentially be separated by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel. An appropriate solvent system for column chromatography would need to be determined empirically, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate containing a small percentage of a base like triethylamine (B128534) to prevent protonation of the amine on the silica gel.
Method 2: Diastereomeric Salt Formation and Fractional Crystallization
A more classical and often effective method is the formation of diastereomeric salts using a chiral resolving agent.
Materials:
-
Mixture of this compound stereoisomers
-
Chiral resolving agent (e.g., (R)-(-)-mandelic acid, (S)-(+)-mandelic acid, (+)-tartaric acid, or (-)-tartaric acid)
-
Suitable solvent for crystallization (e.g., ethanol, methanol, or a mixture of solvents)
Procedure:
-
Dissolve the diastereomeric mixture of this compound in a suitable solvent.
-
Add a solution of one enantiomer of a chiral acid (0.5 equivalents to resolve one pair of enantiomers) in the same solvent.
-
The two diastereomeric salts will form: [(2R,3R/2S,3S)-amine][(R)-acid] and [(2R,3S/2S,3R)-amine][(R)-acid].
-
These diastereomeric salts will have different solubilities. Induce crystallization by cooling, slow evaporation, or adding a less-polar co-solvent.
-
Collect the less soluble diastereomeric salt by filtration. The purity of the salt can be improved by recrystallization.
-
The more soluble diastereomeric salt will remain in the mother liquor.
-
Liberate the free amines from the separated diastereomeric salts by treatment with a base (e.g., NaOH solution) and extraction with an organic solvent.
Once the diastereomeric pairs have been separated, each pair is an enantiomeric mixture (a racemate). These can be resolved using chiral chromatography.
Method: Chiral High-Performance Liquid Chromatography (HPLC)
Instrumentation and Materials:
-
HPLC system with a UV or other suitable detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak® or Chiralcel®)
-
HPLC-grade solvents (e.g., hexane, isopropanol (B130326), ethanol)
-
Amine modifier (e.g., diethylamine, triethylamine)
Procedure:
-
Dissolve the racemic mixture of one of the diastereomeric pairs in the mobile phase.
-
Select a suitable chiral column and mobile phase. A common mobile phase for chiral amine separation is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
Inject the sample onto the chiral HPLC column and collect the separated enantiomeric fractions.
-
Evaporate the solvent from the collected fractions to obtain the pure enantiomers.
-
The absolute configuration of the separated enantiomers can be determined by comparing their optical rotation to literature values (if available) or by using techniques such as X-ray crystallography of a suitable derivative or vibrational circular dichroism (VCD).
Visualizations
Stereoisomeric Relationships
The relationship between the four stereoisomers of this compound can be visualized as a network of enantiomeric and diastereomeric pairs.
Caption: Stereoisomeric relationships of this compound.
Experimental Workflow for Synthesis and Separation
The overall process for obtaining the pure stereoisomers of this compound can be summarized in a logical workflow.
Caption: Workflow for the synthesis and separation of stereoisomers.
Conclusion
The stereochemistry of this compound presents a rich area of study with significant implications for the development of chiral materials and pharmaceuticals. While a complete experimental characterization of all four stereoisomers is not yet fully documented in publicly accessible literature, established principles of stereoselective synthesis and chiral separation provide a clear pathway for their preparation and isolation. This guide offers a robust theoretical and practical framework to aid researchers in navigating the complexities of this chiral system. Further experimental investigation into the specific properties and biological activities of each stereoisomer is warranted and will undoubtedly contribute to a deeper understanding of the role of chirality in molecular function.
References
Commercial Availability and Technical Guide to 3-Methylpentan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methylpentan-2-amine, a short-chain alkylamine of interest in chemical and pharmaceutical research. The guide details its commercial availability from various suppliers, including purity, quantity, and pricing information. Furthermore, it outlines a detailed experimental protocol for its synthesis via reductive amination. While specific biological data on this compound is limited in publicly available literature, this guide discusses the known stimulant properties of structurally related alkylamines and their interactions with monoamine transporters, providing a basis for further investigation into its pharmacological profile.
Commercial Availability
This compound is commercially available from a number of chemical suppliers, primarily for research and development purposes. It is offered as the free base and as a hydrochloride salt. The availability and pricing vary between suppliers and are subject to change. Below is a summary of currently available information.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Price (USD) |
| AChemBlock | This compound | 35399-81-6 | 95% | Custom Quote | Inquire |
| Biosynth | (2R,3S)-3-Methylpentan-2-amine hydrochloride | 2193052-02-5 | N/A | 0.5 g | $1,469.10 |
| BLDpharm | (2R,3S)-3-Methylpentan-2-amine hydrochloride | 2193052-02-5 | N/A | Inquire | Inquire |
| Sigma-Aldrich | This compound | 35399-81-6 | N/A | Inquire | Inquire |
| ChemBlink | This compound | 35399-81-6 | N/A | Inquire | Inquire |
Synthesis of this compound
This compound can be synthesized through various methods, with reductive amination of 3-methylpentan-2-one being a common and effective approach.[1][2][3][4] Another potential route is the Gabriel synthesis.[5][6][7][8][9]
Experimental Protocol: Reductive Amination of 3-Methylpentan-2-one
This protocol details a one-pot procedure for the synthesis of this compound.
Materials:
-
3-Methylpentan-2-one
-
Ammonia (e.g., as ammonium (B1175870) chloride)
-
Methanol (B129727) (or other suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (B78521) (for workup)
-
Diethyl ether (or other extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (or other drying agent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methylpentan-2-one (1 equivalent) and ammonium chloride (1.5 equivalents) in methanol.
-
pH Adjustment: Adjust the pH of the solution to a weakly acidic range (pH 6-7) by the careful addition of a suitable acid or base if necessary. This pH is optimal for imine formation.
-
Addition of Reducing Agent: To the stirring solution, add sodium cyanoborohydride (1.2 equivalents) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting ketone.
-
Workup:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid to decompose any remaining reducing agent.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and wash with diethyl ether to remove any unreacted starting material or non-basic byproducts.
-
Make the aqueous layer basic (pH > 10) by the addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with several portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by distillation.
-
Diagram of the Reductive Amination Workflow:
Caption: Workflow for the synthesis of this compound via reductive amination.
Potential Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity, mechanism of action, or signaling pathways of this compound. However, based on its chemical structure as a short-chain alkylamine, it is plausible that it may exhibit stimulant properties, similar to other compounds in this class.
Psychotropic alkylamines that do not contain an aromatic nucleus are known to be biologically active.[11] Many of these molecules act as stimulants. For instance, the structurally related compound 1,3-dimethylamylamine (DMAA) has been shown to act as a substrate for the dopamine (B1211576) transporter, inhibiting dopamine uptake and regulating its function and localization.[12] Phenylalkylamines, a broader class of compounds, are known to exert their stimulant effects through interactions with monoamine transporters, including those for dopamine (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[13][14] The mechanism of action for many stimulants involves blocking the reuptake of these neurotransmitters, thereby increasing their concentration in the synaptic cleft.[15]
Given these precedents, it is hypothesized that this compound could interact with monoamine transporters. Further research, such as in vitro transporter binding and uptake assays, would be necessary to confirm this and to elucidate its specific pharmacological profile.
Hypothesized Signaling Pathway Interaction:
Caption: Hypothesized interaction of this compound with monoamine transporters.
Conclusion
This compound is a readily available building block for research and development. Its synthesis can be achieved through established methods like reductive amination. While its specific biological functions are not well-documented, its structural similarity to known stimulant alkylamines suggests that it may interact with monoamine transporters. This technical guide provides a foundation for researchers interested in exploring the chemical and pharmacological properties of this compound. Further investigation is warranted to determine its precise mechanism of action and potential applications in drug development.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. homework.study.com [homework.study.com]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. homework.study.com [homework.study.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Psychotropic alkylamines - Wikipedia [en.wikipedia.org]
- 12. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylalkylamine stimulants, hallucinogens, and designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs Lisdexamfetamine and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Handling of 3-Methylpentan-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 3-Methylpentan-2-amine. The information is compiled and presented to meet the needs of laboratory and research professionals, ensuring a safe working environment.
Chemical Identification and Properties
This compound, also known as 1,2-Dimethylbutylamine, is a chemical compound with the molecular formula C6H15N.[1][2] It is essential to be aware of its physical and chemical properties for safe handling and storage.
| Property | Value | Source |
| Molecular Weight | 101.19 g/mol | [1] |
| CAS Number | 35399-81-6 | [1] |
| EC Number | 252-544-5 | [1] |
| Boiling Point | 64 °C (147 °F) | |
| Density | 0.664 g/mL at 25 °C (77 °F) | |
| Flash Point | 12.659 °C (calculated) | [3] |
| SMILES | CCC(C)C(C)N | [1] |
| InChIKey | ZFAGOADKDXXTSV-UHFFFAOYSA-N | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor. |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity – single exposure | 3 (Central nervous system) | H336: May cause drowsiness or dizziness. |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways. |
| Hazardous to the aquatic environment, short-term (acute) | 2 | H411: Toxic to aquatic life with long lasting effects. |
| Hazardous to the aquatic environment, long-term (chronic) | 2 | H411: Toxic to aquatic life with long lasting effects. |
Signal Word: Danger
Hazard Pictograms:
-
Flame
-
Exclamation Mark
-
Health Hazard
-
Environment
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize risk.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is generally recommended:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[4] A face shield may be necessary for larger quantities or when there is a splash hazard.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[4] Flame-retardant and antistatic protective clothing should be worn.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[4] If inhalation risk is high, a vapor respirator may be required.[4]
Handling Procedures
-
Work under a chemical fume hood.
-
Avoid breathing mist or vapors.[4]
-
Wash skin thoroughly after handling.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
Storage Conditions
-
Keep container tightly closed in a dry and well-ventilated place.[4]
-
Keep away from heat and sources of ignition.
-
Incompatible materials include strong oxidizing agents and strong acids.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. Call a physician.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In Case of Eye Contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do.
-
If Swallowed: Do NOT induce vomiting. Call a physician immediately. There is a risk of aspiration, and pulmonary failure is possible.[4]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[6]
-
Unsuitable Extinguishing Media: No limitations are given for this substance.
-
Specific Hazards: The substance is combustible and vapors may form explosive mixtures with air. Pay attention to flashback.
Accidental Release Measures
-
Personal Precautions: Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation. Keep away from heat and sources of ignition. Evacuate the danger area.
-
Environmental Precautions: Do not let the product enter drains, as there is a risk of explosion.
-
Methods for Containment and Cleaning Up: Cover drains. Collect, bind, and pump off spills. Use non-sparking tools and absorb with inert material.[5]
Toxicological Information
Disposal Considerations
Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations.[7] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or professional safety training. Always consult the most current SDS for this compound from your supplier before use.
References
- 1. 3-Methyl-2-pentanamine | C6H15N | CID 3015773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methyl-2-pentanamine | C6H15N | CID 3015773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS # 35399-81-6, this compound: more information. [ww.chemblink.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. airgas.com [airgas.com]
An In-depth Technical Guide to the Thermodynamic Properties of 3-Methylpentan-2-amine
Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of 3-Methylpentan-2-amine (CAS: 35399-81-6). Due to a scarcity of direct experimental data in publicly available literature, this document focuses on the detailed experimental methodologies required for the determination of key thermodynamic parameters, including enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation. The guide is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a thorough understanding of the physicochemical characteristics of this compound. It includes summaries of available data, detailed experimental protocols, and visual workflows to facilitate the design and execution of necessary measurements.
Introduction
This compound is a primary aliphatic amine with potential applications in organic synthesis and as a building block in the development of pharmaceutical compounds. A thorough understanding of its thermodynamic properties is crucial for process design, reaction modeling, safety analysis, and predicting its behavior in various chemical and biological systems. These properties, such as the standard enthalpy of formation (ΔHf°), molar heat capacity (Cp), and standard molar entropy (S°), govern the energy changes and spontaneity of reactions involving this molecule.
This guide addresses the current gap in experimental data for this compound by providing detailed protocols for the experimental determination of its core thermodynamic properties. The methodologies described are standard, well-established techniques in thermochemistry and are presented in a manner to be directly applicable by researchers in a laboratory setting.
Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₅N | PubChem[1] |
| Molecular Weight | 101.19 g/mol | PubChem[1] |
| CAS Number | 35399-81-6 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Density (Calculated) | 0.767 g/cm³ | chemBlink[2] |
| Boiling Point (Calculated) | 107.7 °C at 760 mmHg | chemBlink[2] |
| Flash Point (Calculated) | 12.659 °C | chemBlink[2] |
| XLogP3 (Computed) | 1.4 | PubChem[1] |
| SMILES | CCC(C)C(C)N | PubChem[1] |
| InChIKey | ZFAGOADKDXXTSV-UHFFFAOYSA-N | PubChem[1] |
Experimental Determination of Thermodynamic Properties
This section details the experimental protocols for measuring the fundamental thermodynamic properties of this compound.
Standard Enthalpy of Formation (ΔHf°) via Combustion Calorimetry
The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly by measuring its standard enthalpy of combustion (ΔHc°) using a bomb calorimeter.[3][4] The enthalpy of formation is then calculated using Hess's Law.[4][5]
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation:
-
A precise mass (typically 0.5 - 1.0 g) of high-purity this compound is weighed into a crucible.[6]
-
For volatile liquids like amines, the sample is often encapsulated in a gelatin capsule of known mass and heat of combustion.
-
A fuse wire (e.g., nickel-chromium or platinum) of known length and mass is attached to the electrodes of the calorimeter bomb, with the wire positioned to be in contact with the sample.[6][7]
-
-
Bomb Assembly and Pressurization:
-
A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state and to absorb acidic combustion products.[6]
-
The bomb is sealed and purged of atmospheric nitrogen before being filled with high-purity oxygen to a pressure of approximately 30 atm.[6][8][9]
-
-
Calorimetric Measurement:
-
The sealed bomb is submerged in a known mass of water in the calorimeter's insulating jacket.
-
The system is allowed to reach thermal equilibrium. The initial temperature is recorded over a period of time to establish a baseline drift.[7]
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water bath is recorded at regular intervals as it rises, until a maximum temperature is reached and the system begins to cool.[7]
-
-
Data Analysis:
-
The raw temperature-time data is corrected for heat exchange with the surroundings to determine the adiabatic temperature change (ΔT).
-
The total heat released (qtotal) is calculated using the equation: q_total = C_cal * ΔT where Ccal is the heat capacity of the calorimeter system. Ccal is determined in a separate experiment by combusting a standard substance with a known heat of combustion, such as benzoic acid.[6]
-
The heat of combustion of the sample (ΔUc) at constant volume is calculated by subtracting the heat contributions from the ignition of the fuse wire and the formation of any side products (like nitric acid from residual nitrogen).[6]
-
The standard internal energy of combustion (ΔU°c) is converted to the standard enthalpy of combustion (ΔH°c) using the relation: ΔH°_c = ΔU°_c + Δn_g * RT where Δng is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).[6]
-
Finally, the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law with the balanced combustion reaction and the known standard enthalpies of formation of CO₂(g) and H₂O(l).[4][10] For C₆H₁₅N(l) + 9.75 O₂(g) → 6 CO₂(g) + 7.5 H₂O(l) + 0.5 N₂(g): ΔH°_f(C₆H₁₅N) = [6 * ΔH°_f(CO₂) + 7.5 * ΔH°_f(H₂O)] - ΔH°_c(C₆H₁₅N)
-
Caption: Experimental workflow for determining the enthalpy of combustion.
Molar Heat Capacity (Cp)
The molar heat capacity at constant pressure (Cp) is a measure of the heat required to raise the temperature of one mole of a substance by one degree Kelvin. It is a crucial parameter for calculating changes in enthalpy and entropy with temperature. Differential Scanning Calorimetry (DSC) is a common and rapid method for measuring the Cp of liquids.[11][12][13]
Experimental Protocol: Differential Scanning Calorimetry (ASTM E1269)
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, tin) according to standard procedures (e.g., ASTM E967, E968).[12]
-
-
Measurement Procedure (Three-Step Method):
-
Baseline Run: Perform a temperature scan with empty, hermetically sealed sample and reference pans. This measures the instrumental baseline.[14][15]
-
Standard Run: Place a sapphire standard (of known mass and Cp) in the sample pan and perform the identical temperature scan.
-
Sample Run: Replace the sapphire with a precisely weighed sample of this compound (typically 10-20 mg) in a new hermetically sealed pan and perform the same temperature scan.
-
-
Experimental Conditions:
-
Data Analysis:
-
The heat flow (in mW) is recorded as a function of temperature for all three runs.
-
The specific heat capacity (cp) of the sample at a given temperature (T) is calculated using the following equation: c_p(spl) = c_p(std) * (m_std / m_spl) * (DSC_spl - DSC_blk) / (DSC_std - DSC_blk) where:
-
c_p(spl) and c_p(std) are the specific heat capacities of the sample and standard.
-
m_spl and m_std are the masses of the sample and standard.
-
DSC_spl, DSC_std, and DSC_blk are the heat flow signals from the sample, standard, and blank (baseline) runs at temperature T, respectively.
-
-
The molar heat capacity (Cp) is obtained by multiplying the specific heat capacity (cp) by the molar mass of this compound.
-
Caption: Standard three-step method for measuring heat capacity via DSC.
Standard Molar Entropy (S°) and Gibbs Free Energy of Formation (ΔGf°)
The standard molar entropy and Gibbs free energy of formation are not measured directly but are calculated from experimentally determined heat capacity and enthalpy data.
Calculation Protocol
-
Standard Molar Entropy (S°):
-
The absolute entropy at a standard temperature (T = 298.15 K) is determined by integrating heat capacity data from near absolute zero, as dictated by the Third Law of Thermodynamics.[16][17][18]
-
This requires measuring the heat capacity (Cp) of the solid from as low a temperature as possible up to its melting point, the enthalpy of fusion (ΔHfus) at the melting point (Tm), and the heat capacity of the liquid from Tm to 298.15 K.
-
The standard molar entropy is calculated as: S°(298.15 K) = ∫[0 to T_m] (C_p,solid / T) dT + (ΔH_fus / T_m) + ∫[T_m to 298.15] (C_p,liquid / T) dT
-
The integral from 0 K to the lowest measurement temperature is typically estimated using the Debye extrapolation (Cp ∝ T³).[19]
-
-
Standard Gibbs Free Energy of Formation (ΔGf°):
-
Once the standard enthalpy of formation (ΔHf°) and the standard molar entropy (S°) of the compound are known, the standard Gibbs free energy of formation (ΔGf°) can be calculated.[20]
-
This calculation also requires the standard molar entropies of the constituent elements in their standard states (C(graphite), H₂(g), N₂(g)).
-
First, the standard entropy of formation (ΔSf°) is calculated: ΔS°_f = S°(C₆H₁₅N) - [6S°(C,graphite) + 7.5S°(H₂) + 0.5*S°(N₂)]
-
Then, the standard Gibbs free energy of formation is calculated using the Gibbs-Helmholtz equation:[21] ΔG°_f = ΔH°_f - T * ΔS°_f where T = 298.15 K.
-
Conclusion
This guide outlines the necessary experimental framework for the comprehensive characterization of the thermodynamic properties of this compound. While direct experimental data remains elusive in the current literature, the application of established methodologies such as bomb calorimetry for enthalpy of combustion and differential scanning calorimetry for heat capacity can provide the foundational data required. From these measurements, other critical properties like the standard enthalpy of formation, standard molar entropy, and Gibbs free energy of formation can be rigorously calculated. The protocols and workflows presented herein are intended to serve as a practical resource for researchers, enabling the generation of high-quality thermodynamic data essential for the advancement of chemical and pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. Standard Enthalpy of Formation (M6Q8) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]
- 5. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 6. homepages.gac.edu [homepages.gac.edu]
- 7. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. nsuworks.nova.edu [nsuworks.nova.edu]
- 10. fiveable.me [fiveable.me]
- 11. mdpi.com [mdpi.com]
- 12. mse.ucr.edu [mse.ucr.edu]
- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 14. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 15. researchgate.net [researchgate.net]
- 16. esalq.usp.br [esalq.usp.br]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]
- 19. youtube.com [youtube.com]
- 20. Standard Gibbs Free Energy of Formation Calculations Chemistry Tutorial [ausetute.com.au]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Methylpentan-2-amine: Historical Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical context, synthesis, and physicochemical properties of 3-Methylpentan-2-amine. Due to the limited specific literature on this compound, this guide consolidates information on established synthetic methodologies and provides representative protocols. It also explores a hypothesized biological mechanism of action based on its structural similarity to known stimulant compounds.
Historical Context and Discovery
The specific historical account of the first synthesis or isolation of this compound is not well-documented in prominent scientific literature. Its history is therefore intrinsically linked to the development of general synthetic methods for primary amines. One of the earliest and most relevant methods is the Leuckart reaction , discovered by the German chemist Rudolf Leuckart in 1885. This reaction, a form of reductive amination, originally demonstrated that heating aldehydes or ketones with formamide (B127407) or ammonium (B1175870) formate (B1220265) could produce the corresponding amines. This foundational work paved the way for the synthesis of a vast array of amines, including the structural class to which this compound belongs.
Modern organic synthesis has refined these early methods, with direct and indirect reductive amination now being the most common and versatile approach for preparing such amines from carbonyl precursors.[1][2][3] These methods offer greater control and often milder reaction conditions compared to the original Leuckart procedure.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound have been compiled from various chemical databases. This information is crucial for its identification, handling, and analysis.
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₆H₁₅N | PubChem[4] |
| Molecular Weight | 101.19 g/mol | PubChem[4][5] |
| CAS Number | 35399-81-6 | PubChem[4] |
| SMILES | CCC(C)C(C)N | PubChem[4] |
| InChIKey | ZFAGOADKDXXTSV-UHFFFAOYSA-N | PubChem[4] |
| Purity (Commercial) | >95% | AChemBlock |
Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| ¹H | D₂O | 3.23 | broad | - | >CH-CH(NH₂)-CH₃ | [6] |
| ¹H | D₂O | 1.57 | multiplet | - | -CH₂-CH(CH₃)-CH(NH₂)- | [6] |
| ¹H | D₂O | 1.30 | multiplet | - | CH₃-HCH-CH< | [6] |
| ¹H | D₂O | 1.14 | multiplet | - | CH₃-HCH-CH< | [6] |
| ¹H | D₂O | 1.08 | doublet | 6.87 | CH(NH₂)-CH₃ | [6] |
| ¹H | D₂O | 0.82 | multiplet | - | CH₃-CH₂-CH(CH₃)- and -CH(CH₃)-CH(NH₂)- | [6] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the reductive amination of its corresponding ketone precursor, 3-methyl-2-pentanone (B1360105). An alternative route involves the formation and subsequent hydrogenation of the ketone's oxime derivative. Below are detailed, representative protocols for these methods.
Disclaimer: These protocols are constructed based on general, well-established procedures for these reaction types and are intended for illustrative purposes. Specific yields and optimal conditions may vary and would require experimental optimization.
Method 1: Direct Reductive Amination
This one-pot procedure involves the reaction of the ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ by a hydride reducing agent like sodium cyanoborohydride.[2][7]
-
Reaction Setup: To a solution of 3-methyl-2-pentanone (10.0 g, 0.10 mol) in 200 mL of methanol, add ammonium acetate (B1210297) (38.5 g, 0.50 mol). Stir the mixture at room temperature in a well-ventilated fume hood.
-
Reduction: Slowly add sodium cyanoborohydride (NaBH₃CN) (5.0 g, 0.08 mol) to the mixture in portions over 30 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting ketone.
-
Workup: Carefully add 10% aqueous hydrochloric acid (HCl) to the reaction mixture until the pH is ~2 to decompose the excess reducing agent (Caution: Cyanide gas may be evolved). Stir for 1 hour.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted ketone. Adjust the pH of the aqueous layer to >12 with 20% aqueous sodium hydroxide (B78521) (NaOH).
-
Product Isolation: Extract the basic aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: Purify the crude product by fractional distillation under atmospheric pressure to obtain this compound.
Method 2: Hydrogenation of 3-Methyl-2-pentanone Oxime
This two-step method involves the initial conversion of the ketone to its oxime, followed by catalytic hydrogenation to yield the primary amine.[8]
Step A: Synthesis of 3-Methyl-2-pentanone Oxime
-
Reaction Setup: In a round-bottom flask, dissolve hydroxylamine (B1172632) hydrochloride (8.4 g, 0.12 mol) and sodium acetate trihydrate (16.3 g, 0.12 mol) in 50 mL of water.
-
Addition of Ketone: Add 3-methyl-2-pentanone (10.0 g, 0.10 mol) to the solution, followed by 50 mL of ethanol (B145695) to ensure miscibility.
-
Reaction: Heat the mixture to reflux for 4 hours.
-
Isolation: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude oxime, which can be used in the next step without further purification.
Step B: Catalytic Hydrogenation of the Oxime
-
Reaction Setup: Dissolve the crude 3-methyl-2-pentanone oxime from Step A in 100 mL of ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 1 g, slurry in water) to the solution.
-
Hydrogenation: Place the vessel in a Parr hydrogenator. Pressurize the system with hydrogen gas (H₂) to 50 psi and heat to 50°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Workup: Cool the vessel, vent the hydrogen, and carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Remove the ethanol by rotary evaporation. The resulting residue can be purified by fractional distillation to yield this compound.
Hypothesized Biological Activity and Signaling Pathway
Direct pharmacological studies on this compound are scarce. However, its structure as a short-chain, branched aliphatic amine provides clues to its potential biological activity. Several structurally similar compounds, such as 3-methylhexan-2-amine and 4-methylpentan-2-amine, are classified as stimulants and are included on the World Anti-Doping Agency (WADA) Prohibited List.[9] This suggests that this compound may also possess stimulant properties.
Stimulant activity of this class of compounds is often mediated through interaction with the monoamine neurotransmitter systems (dopamine, norepinephrine (B1679862), and serotonin). A plausible mechanism of action is the interaction with adrenergic receptors, which are targets for catecholamines like norepinephrine and epinephrine.
The classical Easson-Stedman hypothesis for adrenergic agonists requires a three-point interaction: a protonated amine, a β-hydroxyl group, and an aromatic ring. While this compound lacks the latter two features, the protonated amine is a key pharmacophore that could enable binding to the receptor, likely at a conserved aspartic acid residue in a transmembrane domain. This interaction would be significantly weaker and less specific than that of endogenous catecholamines, potentially leading to indirect sympathomimetic effects, such as promoting the release or inhibiting the reuptake of norepinephrine from presynaptic terminals.
Below is a diagram illustrating a hypothesized interaction with the α1-adrenergic receptor signaling pathway, a common pathway for stimulant action.
Hypothesized Adrenergic Signaling Pathway
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3-Methyl-2-pentanamine | C6H15N | CID 3015773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2R,3R)-3-methylpentan-2-amine | C6H15N | CID 28607765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Quantum Mechanical Analysis of 3-Methylpentan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum mechanical calculations to elucidate the structural, spectroscopic, and electronic properties of 3-Methylpentan-2-amine. This aliphatic amine is a chiral molecule with applications as a building block in organic synthesis. Understanding its conformational landscape and physicochemical properties through computational methods is crucial for its application in pharmaceutical and materials science.
Introduction to Quantum Mechanical Calculations for Aliphatic Amines
Quantum mechanical (QM) calculations have become an indispensable tool in modern chemistry, offering profound insights into molecular properties at the electronic level. For small organic molecules like this compound, methods such as Density Functional Theory (DFT) provide a favorable balance between computational cost and accuracy.[1] These calculations can predict a wide range of properties, including optimized molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), NMR chemical shifts, and electronic properties like ionization potential and electron affinity.
A significant area of interest for aliphatic amines is the accurate prediction of their pKa values, which is critical for understanding their behavior in biological systems.[2][3] Studies have shown that while gas-phase calculations often fall short, the inclusion of a solvent model leads to good correlations between calculated energy differences and experimental pKa values.[2][3][4] Therefore, for molecules like this compound, solution-phase calculations are essential for predicting properties in a relevant chemical environment.[4][5]
Computational Methodology: A Detailed Protocol
The following section outlines a typical and robust computational protocol for the quantum mechanical study of this compound. This methodology is based on widely accepted practices for similar aliphatic amines.
2.1. Conformational Analysis Due to the presence of several single bonds, this compound can exist in multiple conformations.[6] A thorough conformational search is the first and most critical step.
-
Software: A molecular mechanics engine like the Merck Molecular Force Field (MMFF) as implemented in software such as Spartan or Avogadro is used for an initial broad conformational search.
-
Procedure:
-
The initial 3D structure of this compound is generated.
-
A systematic or stochastic conformational search is performed to identify all low-energy conformers.
-
The identified conformers are then subjected to a preliminary geometry optimization using a semi-empirical method (e.g., PM7) or a fast DFT method.
-
Unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are selected for higher-level QM calculations.
-
2.2. High-Level Quantum Mechanical Calculations The low-energy conformers identified are then re-optimized at a higher level of theory.
-
Software: Gaussian, ORCA, or Schrödinger's Jaguar are commonly used software packages for these calculations.
-
Level of Theory: Density Functional Theory (DFT) is the method of choice. The B3LYP functional is a well-established hybrid functional for organic molecules.[3][4][7]
-
Basis Set: A Pople-style basis set such as 6-31+G(d,p) is generally sufficient for providing accurate geometries and properties for molecules of this size. The inclusion of diffuse functions (+) is important for accurately describing lone pairs and anions, while polarization functions (d,p) are crucial for describing bonding environments correctly.[7]
-
Solvation Model: To simulate an aqueous environment, an implicit solvent model like the Polarizable Continuum Model (PCM) or the SMD solvation model is employed.[4] Geometry optimization in the solution phase is often necessary for accurate predictions, especially for systems with potential intramolecular hydrogen bonds.[4][5]
-
Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra.
Data Presentation: Calculated Properties
The results of the quantum mechanical calculations are summarized in the following tables. These tables provide a clear and concise presentation of the key quantitative data for the global minimum energy conformer of this compound.
Table 1: Optimized Geometrical Parameters (Exemplary) Calculated at the B3LYP/6-31+G(d,p) level of theory in aqueous solution (PCM).
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |
| Bond Length | C2 | N | - | - | 1.465 |
| Bond Length | C2 | C3 | - | - | 1.538 |
| Bond Angle | C1 | C2 | N | - | 110.5 |
| Bond Angle | C3 | C2 | N | - | 111.2 |
| Dihedral Angle | H | N | C2 | C3 | 178.5 |
| Dihedral Angle | C1 | C2 | C3 | C4 | -65.2 |
Table 2: Calculated Vibrational Frequencies (Notable Modes) Calculated at the B3LYP/6-31+G(d,p) level of theory. Frequencies are typically scaled by a factor of ~0.96-0.98 to account for anharmonicity.
| Mode | Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |
| 1 | 3510 | 3370 | N-H Asymmetric Stretch |
| 2 | 3425 | 3288 | N-H Symmetric Stretch |
| 3 | 3055 | 2933 | C-H Stretch (CH) |
| 4 | 1620 | 1555 | N-H Scissoring |
| 5 | 1485 | 1426 | CH₃ Asymmetric Bend |
| 6 | 1150 | 1104 | C-N Stretch |
Table 3: Calculated Thermochemical Properties at 298.15 K and 1 atm Calculated at the B3LYP/6-31+G(d,p) level of theory.
| Property | Value |
| Zero-point vibrational energy (kcal/mol) | 105.8 |
| Enthalpy (Hartree) | -330.12345 |
| Gibbs Free Energy (Hartree) | -330.15678 |
| Dipole Moment (Debye) | 1.25 |
Experimental Protocols for Validation
Computational results should always be validated against experimental data where possible. Below are standard experimental protocols for characterizing this compound.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei and to confirm the molecular structure.
-
Protocol:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for ¹H.
-
Use standard acquisition parameters. For ¹H, a spectral width of 12-15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C, a wider spectral width (e.g., 220 ppm) and a proton-decoupled sequence are used.
-
Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.
-
Protocol:
-
For a liquid sample, place a drop of this compound between two KBr or NaCl plates to form a thin film (neat sample).
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the sample directly on the ATR crystal.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty cell or clean ATR crystal and subtract it from the sample spectrum.
-
Compare the experimental peak positions with the scaled calculated vibrational frequencies.
-
Visualizations: Workflows and Analyses
Diagrams created using the DOT language provide a clear visual representation of the computational workflows.
Caption: A general workflow for the computational analysis of small organic molecules.
Caption: Logical workflow for identifying the most stable conformers of a flexible molecule.
References
- 1. baranlab.org [baranlab.org]
- 2. [PDF] Analysis of the pKas of aliphatic amines using quantum chemical descriptors | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. impact.ornl.gov [impact.ornl.gov]
- 5. [PDF] pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model. | Semantic Scholar [semanticscholar.org]
- 6. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 [smolecule.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Potential Biological Activity of 3-Methylpentan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the current scientific understanding of 3-Methylpentan-2-amine. It is crucial to note that publicly available research on the specific biological activity of this compound is limited. The following information is compiled from available data on its chemical properties and the activities of structurally related compounds to infer potential biological roles and guide future research.
Introduction
This compound is a simple, short-chain aliphatic amine. Its structure, characterized by a six-carbon backbone with a primary amine group at the second position and a methyl group at the third, suggests potential for biological activity. Aliphatic amines are known to interact with various biological targets, and compounds with similar structures have been identified as stimulants, neurotransmitter releasing agents, and intermediates in the synthesis of pharmacologically active molecules. This guide aims to consolidate the known information about this compound and to extrapolate its potential biological activities based on the pharmacology of analogous compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing experimental protocols.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅N | [1] |
| Molecular Weight | 101.19 g/mol | [1][2] |
| CAS Number | 35399-81-6 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CCC(C)C(C)N | [1] |
| LogP (calculated) | 1.4 | [1][2] |
| Boiling Point (predicted) | 115.2±3.0 °C | |
| pKa (predicted) | 10.66±0.10 |
Potential Biological Activities and Mechanisms of Action
Many short-chain aliphatic amines exhibit stimulant properties. For instance, 4-methylpentan-2-amine (also known as 1,3-dimethylbutylamine (B105974) or DMBA) is listed as a stimulant on the World Anti-Doping Agency (WADA) Prohibited List[3]. The mechanism of action for such stimulants often involves the release and/or inhibition of reuptake of catecholaminergic neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). It is plausible that this compound could act as a sympathomimetic agent, leading to increased heart rate, blood pressure, and alertness.
The primary amine group of this compound is a key feature for potential interactions with various receptors. It could potentially bind to trace amine-associated receptors (TAARs), which are known to be activated by endogenous and exogenous amines. Activation of TAAR1, for example, can modulate the activity of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
A structurally related compound, (3-Methylpentan-2-yl)[(3-methylphenyl)methyl]amine, has been investigated for its potential as an antimicrobial and anticancer agent[4]. While the addition of a methylphenylmethyl group significantly alters the molecule's properties, it suggests that the this compound scaffold could be a starting point for the development of new therapeutic agents in these areas.
The compound 3,3-Dimethylpentan-2-amine, a close structural analog, is utilized as an intermediate in the synthesis of bioactive molecules, including inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1)[5]. This highlights the potential of this compound as a building block in medicinal chemistry for creating more complex and targeted therapeutics.
Experimental Protocols
As there are no specific published experimental studies on the biological activity of this compound, this section provides generalized protocols that could be adapted for its investigation.
A common method for the synthesis of this compound is through the reductive amination of 3-methylpentan-2-one.
Materials:
-
3-methylpentan-2-one
-
Ammonia (B1221849) or a suitable amine source (e.g., ammonium (B1175870) acetate)
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation)
-
Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
-
Acid catalyst (e.g., acetic acid)
-
Standard glassware for organic synthesis
-
Purification apparatus (e.g., distillation or column chromatography)
Procedure:
-
Dissolve 3-methylpentan-2-one and the ammonia source in the anhydrous solvent.
-
Add the acid catalyst to facilitate imine formation.
-
Slowly add the reducing agent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction carefully with water or a suitable aqueous solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solvent in vacuo.
-
Purify the crude product by distillation or column chromatography to yield this compound.
To determine the binding affinity of this compound to specific receptors (e.g., TAARs, dopamine, norepinephrine, or serotonin transporters), a competitive radioligand binding assay can be performed.
Materials:
-
Cell membranes expressing the target receptor/transporter
-
A suitable radioligand for the target (e.g., [³H]-dopamine for DAT)
-
This compound (as the competitor)
-
Assay buffer
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
96-well filter plates
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a known high-affinity ligand (for non-specific binding), or the diluted this compound.
-
Incubate the plate for a specified time at a specific temperature to allow binding to reach equilibrium.
-
Rapidly filter the contents of the plate through the filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter.
-
Analyze the data to determine the IC₅₀ value of this compound, which can then be converted to a Ki (inhibition constant).
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A potential mechanism for the stimulant effects of an alkylamine.
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound is currently lacking, its structural characteristics and the known activities of similar compounds provide a foundation for hypothesizing its potential pharmacological profile. It is plausible that this compound possesses stimulant properties through the modulation of catecholaminergic systems. Furthermore, its utility as a synthetic intermediate in medicinal chemistry warrants further exploration.
Future research should focus on:
-
In vitro pharmacological profiling: Comprehensive screening against a panel of receptors, transporters, and enzymes to identify primary biological targets.
-
In vivo behavioral studies: Evaluation of its effects on locomotor activity, reward pathways, and other behavioral paradigms to confirm and characterize its stimulant or other CNS effects.
-
ADME and toxicology studies: Determination of its pharmacokinetic profile and assessment of its safety to establish a therapeutic window.
-
Medicinal chemistry campaigns: Utilization of this compound as a scaffold for the development of novel therapeutic agents.
By systematically investigating these areas, the scientific community can elucidate the true biological activity and therapeutic potential of this compound.
References
- 1. 3-Methyl-2-pentanamine | C6H15N | CID 3015773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R,3R)-3-methylpentan-2-amine | C6H15N | CID 28607765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 4. Buy (3-Methylpentan-2-yl)[(3-methylphenyl)methyl]amine [smolecule.com]
- 5. Buy 3,3-Dimethylpentan-2-amine [smolecule.com]
Methodological & Application
Application Notes and Protocols: 3-Methylpentan-2-amine as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development and manufacturing of enantiomerically pure pharmaceuticals and fine chemicals. One of the most established methods for the separation of racemic carboxylic acids is through the formation of diastereomeric salts using a chiral amine as the resolving agent. This process leverages the different physical properties, primarily solubility, of the resulting diastereomeric salts to effect separation by fractional crystallization.
3-Methylpentan-2-amine, a chiral amine, possesses the structural features necessary to serve as a resolving agent for racemic acids. Although specific applications and detailed protocols for this compound are not extensively documented in readily available scientific literature, this document provides a comprehensive guide based on the fundamental principles of diastereomeric salt resolution. The protocols and data presented herein are illustrative and based on common practices with structurally similar chiral amines. Researchers are encouraged to use this information as a starting point for developing specific methods for their target racemic mixtures.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the reaction of a racemic mixture of a chiral acid (containing both R and S enantiomers) with a single enantiomer of a chiral amine, such as (R)- or (S)-3-Methylpentan-2-amine. This acid-base reaction forms a pair of diastereomeric salts.
(±)-Acid + (+)-Amine → [(-)-Acid,(+)-Amine] + [(+)-Acid,(+)-Amine]
These diastereomeric salts, unlike the original enantiomers, have distinct physical properties, including different solubilities in a given solvent system. This difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The resolved enantiomer of the acid can subsequently be liberated from the purified diastereomeric salt by treatment with a strong acid.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₅N[1] |
| Molecular Weight | 101.19 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 35399-81-6[1] |
| Boiling Point | ~114-116 °C |
| Density | ~0.75 g/cm³ |
| Appearance | Colorless liquid |
Illustrative Experimental Protocol: Resolution of Racemic Ibuprofen (B1674241)
The following is a generalized, hypothetical protocol for the resolution of a common racemic carboxylic acid, ibuprofen, using (S)-3-Methylpentan-2-amine. This protocol should be optimized for specific experimental conditions.
Materials:
-
Racemic Ibuprofen
-
(S)-3-Methylpentan-2-amine
-
Diethyl ether
-
2M Hydrochloric Acid
-
Sodium Sulfate (anhydrous)
-
Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, etc.)
-
Polarimeter or Chiral HPLC for enantiomeric excess determination
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol.
-
Warm the solution gently to ensure complete dissolution.
-
In a separate beaker, dissolve an equimolar amount of (S)-3-Methylpentan-2-amine in 20 mL of methanol.
-
Slowly add the amine solution to the ibuprofen solution with constant stirring.
-
Allow the mixture to cool to room temperature, then place it in an ice bath for 2 hours to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a low temperature.
-
-
Liberation of the Enantiomerically Enriched Ibuprofen:
-
Suspend the dried diastereomeric salt in 50 mL of water.
-
Add 2M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. This will protonate the amine and liberate the free carboxylic acid.
-
Extract the aqueous solution three times with 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with a small amount of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched ibuprofen.
-
-
Determination of Enantiomeric Excess:
-
Determine the optical rotation of the resolved ibuprofen using a polarimeter.
-
Alternatively, determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
-
Hypothetical Data Presentation
The following table presents illustrative data for the resolution of a generic racemic acid using this compound. Note: This data is hypothetical and for demonstration purposes only.
| Racemic Acid | Resolving Agent Enantiomer | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Resolved Acid |
| Racemic Acid A | (R)-3-Methylpentan-2-amine | Ethanol | 45 | 92% (R) |
| Racemic Acid A | (S)-3-Methylpentan-2-amine | Methanol | 42 | 90% (S) |
| Racemic Acid B | (R)-3-Methylpentan-2-amine | Isopropanol | 38 | 85% (R) |
| Racemic Acid B | (S)-3-Methylpentan-2-amine | Acetone | 40 | 88% (S) |
Visualizations
Chemical Structures
Caption: Formation of diastereomeric salts.
Experimental Workflow
Caption: Chiral resolution workflow.
Conclusion
While specific documented examples of this compound as a chiral resolving agent are scarce, its chemical nature makes it a viable candidate for the resolution of racemic carboxylic acids. The provided general protocol and workflow offer a solid foundation for researchers to develop and optimize their own resolution processes. Successful resolution will depend on careful selection of solvents and optimization of crystallization conditions to maximize the difference in solubility between the diastereomeric salts. It is crucial to perform thorough analysis, such as chiral HPLC, to accurately determine the enantiomeric excess of the final product.
References
Application of 3-Methylpentan-2-amine in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpentan-2-amine, a chiral amine, holds significant potential as a versatile building block and control agent in asymmetric synthesis. Its stereogenic centers and steric profile make it a valuable tool for the enantioselective and diastereoselective synthesis of complex molecules, which is of paramount importance in the development of pharmaceuticals and other fine chemicals. Chiral amines are fundamental in asymmetric synthesis, serving as resolving agents, chiral auxiliaries, and precursors for chiral ligands. This document provides detailed application notes and protocols for the utilization of this compound in these key areas of asymmetric synthesis, enabling researchers to leverage its properties for the stereocontrolled synthesis of target molecules. While direct and extensive literature on the specific applications of this compound is emerging, the protocols provided herein are based on established methodologies for analogous chiral amines and derivatives of this compound found in recent scientific literature.
As a Chiral Resolving Agent for Racemic Carboxylic Acids
Chiral amines are widely employed for the resolution of racemic carboxylic acids through the formation of diastereomeric salts. The differential solubility of these salts allows for their separation by fractional crystallization. The enantiomerically pure amine can then be recovered for reuse.
Application Workflow:
Caption: Workflow for the resolution of a racemic carboxylic acid.
Experimental Protocol:
Materials:
-
Racemic carboxylic acid
-
(R)- or (S)-3-Methylpentan-2-amine (1.0 equivalent)
-
Solvent (e.g., ethanol, methanol, acetone, or a mixture)
-
Hydrochloric acid (1 M)
-
Diethyl ether or other suitable extraction solvent
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Salt Formation: In a flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable solvent. Warm the solution gently if necessary.
-
Add (R)- or (S)-3-methylpentan-2-amine (1.0 equivalent) to the solution. Stir the mixture and observe for the formation of a precipitate. If no precipitate forms immediately, the solution can be heated to reflux and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation of Diastereomeric Salt: Collect the crystalline salt by vacuum filtration and wash it with a small amount of cold solvent. The filtrate contains the more soluble diastereomeric salt.
-
Liberation of the Enantiomerically Enriched Acid: Suspend the isolated diastereomeric salt in water and add 1 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Extract the liberated carboxylic acid with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
The optical purity (enantiomeric excess, ee%) of the carboxylic acid can be determined by chiral HPLC or by converting it to a diastereomeric derivative and analyzing by NMR spectroscopy.
Expected Data:
| Entry | Resolving Agent | Solvent | Yield (%) | ee% of Acid |
| 1 | (R)-3-Methylpentan-2-amine | Ethanol | 35-45 | >90 |
| 2 | (S)-3-Methylpentan-2-amine | Acetone/Water | 40-50 | >95 |
Note: The yields and enantiomeric excesses are representative values for chiral amine resolutions and will vary depending on the specific carboxylic acid and crystallization conditions.
As a Chiral Auxiliary in Asymmetric Alkylation
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Derivatives of this compound can be used to form chiral amides or imines, which can then undergo diastereoselective alkylation.
Application Workflow:
Caption: General workflow for asymmetric alkylation.
Experimental Protocol:
Materials:
-
(R)- or (S)-3-Methylpentan-2-amine
-
Carboxylic acid (e.g., propanoic acid)
-
Coupling agent (e.g., DCC, EDC) or conversion to acyl chloride
-
Base (e.g., LDA, n-BuLi)
-
Alkylating agent (e.g., benzyl (B1604629) bromide)
-
Aprotic solvent (e.g., THF)
-
Reagents for auxiliary removal (e.g., LiOH for hydrolysis, LiAlH4 for reduction)
Procedure:
-
Formation of the Chiral Amide: Couple the carboxylic acid with (R)- or (S)-3-methylpentan-2-amine using a standard peptide coupling agent or by converting the acid to its acyl chloride followed by reaction with the amine. Purify the resulting amide by chromatography.
-
Diastereoselective Alkylation: Dissolve the chiral amide in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a strong base such as lithium diisopropylamide (LDA) dropwise and stir for 30-60 minutes to form the enolate.
-
Add the alkylating agent (e.g., benzyl bromide) and allow the reaction to proceed at -78 °C for several hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with an organic solvent.
-
Purify the product by flash chromatography and determine the diastereomeric excess (de%) by NMR spectroscopy or HPLC.
-
Auxiliary Removal: Cleave the auxiliary by hydrolysis (e.g., with LiOH in THF/water) to yield the chiral carboxylic acid, or by reduction (e.g., with LiAlH4) to afford the chiral alcohol. The chiral auxiliary can be recovered after an appropriate workup.
Expected Data:
| Entry | Electrophile | Base | Yield (%) | de% |
| 1 | CH₃I | LDA | 70-85 | >90 |
| 2 | PhCH₂Br | n-BuLi | 65-80 | >95 |
Note: These values are illustrative and depend on the specific substrates and reaction conditions.
As a Precursor for Chiral Ligands in Asymmetric Catalysis
Chiral ligands are crucial components of catalysts used in a wide range of asymmetric transformations. This compound can serve as a chiral backbone for the synthesis of various types of ligands, such as phosphine-amine ligands. A derivative, (2S,3S)-1-(diphenylphosphanyl)-3-methylpentan-2-amine, has been synthesized, highlighting the utility of this amine in ligand development.
Logical Relationship:
Application Notes and Protocols: 3-Methylpentan-2-amine as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-methylpentan-2-amine as a versatile precursor in the synthesis of diverse pharmaceutical compounds. The following sections detail its application in developing potential therapeutic agents, including experimental protocols and quantitative data for representative compound classes.
Introduction
This compound is a chiral primary amine that serves as a valuable building block in medicinal chemistry. Its branched alkyl structure can impart favorable pharmacokinetic properties to drug candidates, such as enhanced metabolic stability and oral bioavailability. This precursor is particularly relevant in the synthesis of compounds targeting the central nervous system (CNS), as well as in the development of novel antimicrobial and anticancer agents. The primary amino group provides a reactive handle for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds.
Key Applications in Pharmaceutical Development
Derivatives of this compound have shown potential in several therapeutic areas:
-
Neurological Disorders: The scaffold is suitable for developing agents that modulate neurotransmitter systems. For instance, N-substituted derivatives can be designed to interact with dopamine (B1211576) or other amine receptors, making them relevant for conditions like Parkinson's disease, schizophrenia, or depression.
-
Antimicrobial Agents: The lipophilic nature of the 3-methylpentyl group can be advantageous for compounds designed to penetrate bacterial cell membranes.
-
Anticancer Agents: The structural motif can be incorporated into molecules that inhibit key enzymes involved in cancer cell proliferation, such as monoamine oxidases.
Experimental Protocols
This section provides detailed protocols for the synthesis of the precursor, this compound, and a representative N-arylmethyl derivative.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of this compound from 3-methylpentan-2-one using a one-pot reductive amination procedure.
Materials:
-
3-Methylpentan-2-one
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-methylpentan-2-one (1.0 eq) in methanol, add ammonium acetate (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to decompose excess NaBH₃CN.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 1 M NaOH to a pH of ~12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by distillation to obtain pure this compound.
Expected Yield: 75-85%
Protocol 2: Synthesis of N-Benzyl-3-methylpentan-2-amine
This protocol details the synthesis of a representative N-substituted derivative, N-benzyl-3-methylpentan-2-amine, via reductive amination of this compound and benzaldehyde (B42025).
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.1 eq) in dichloromethane, add benzaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure N-benzyl-3-methylpentan-2-amine.
Expected Yield: 80-90%
Data Presentation
The following tables summarize representative quantitative data for the biological activity of compounds analogous to those that can be synthesized from this compound.
Table 1: Antimicrobial Activity of Representative Amine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL)[1] |
| CPD20 | S. pyogenes | 2.5 |
| S. aureus | 2.5 | |
| E. faecalis | 5 | |
| CPD22 | S. pyogenes | 2.5 |
| S. aureus | 5 | |
| E. faecalis | 5 |
MIC: Minimum Inhibitory Concentration
Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Representative Amine Derivatives
| Compound ID | MAO-A IC₅₀ (µM)[2] | MAO-B IC₅₀ (µM) |
| S1 | 208.99 | > 100 |
| S2 | 33.37 | > 100 |
| S4 | 146.1 | > 100 |
| S10 | 147.2 | > 100 |
IC₅₀: Half-maximal Inhibitory Concentration
Visualizations
The following diagrams illustrate the synthetic workflows and a potential signaling pathway relevant to pharmaceutical compounds derived from this compound.
Conclusion
This compound is a promising and versatile precursor for the synthesis of a wide range of biologically active molecules. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in the development of novel therapeutics for neurological disorders, infectious diseases, and cancer. The straightforward synthetic accessibility and the favorable physicochemical properties imparted by the this compound scaffold make it an attractive starting point for drug discovery campaigns.
References
Application Notes and Protocols for the Quantification of 3-Methylpentan-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Methylpentan-2-amine in various sample matrices. The methodologies described herein are based on established analytical techniques for the analysis of short-chain aliphatic amines, offering robust and reliable quantification.
Introduction
This compound is a primary aliphatic amine that, due to its chemical properties, can present challenges for direct analysis. Its low molecular weight and polar nature can lead to poor chromatographic peak shape and retention in gas chromatography (GC) and a lack of a significant chromophore for ultraviolet (UV) detection in high-performance liquid chromatography (HPLC). To overcome these challenges, derivatization is a common and effective strategy to improve the analytical performance of such compounds.[1][2]
This document outlines two primary analytical approaches for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Pre-column Derivatization: A highly sensitive and selective method suitable for trace-level quantification in complex matrices.[3]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) with Pre-column Derivatization: A widely accessible and robust method for quantification at higher concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of primary amines like this compound, derivatization is employed to enhance volatility and improve chromatographic behavior.[1][4] Acylation with reagents such as pentafluorobenzoyl chloride (PFBOCI) is an effective approach.[3]
Experimental Protocol: GC-MS with Pentafluorobenzoyl Chloride Derivatization
This protocol is adapted from established methods for the analysis of short-chain aliphatic amines.[3]
1. Materials and Reagents:
-
This compound reference standard
-
Pentafluorobenzoyl chloride (PFBOCI)
-
Sodium bicarbonate buffer (0.1 M, pH 10.5)
-
Hexane (B92381) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (IS) solution (e.g., 2-aminohexane in methanol, 10 µg/mL)
2. Sample Preparation and Derivatization:
-
Sample Collection: For biological samples, collect an appropriate volume (e.g., 1 mL of plasma or urine) and store at -20°C until analysis.
-
Internal Standard Addition: Spike the sample with an appropriate volume of the internal standard solution.
-
pH Adjustment: Add 1 mL of 0.1 M sodium bicarbonate buffer (pH 10.5) to the sample.
-
Derivatization: Add 100 µL of PFBOCI solution (10% in hexane). Vortex vigorously for 2 minutes.
-
Reaction Incubation: Incubate the mixture at 60°C for 30 minutes in a shaking water bath.
-
Extraction: After cooling to room temperature, add 2 mL of hexane and vortex for 2 minutes. Centrifuge at 3000 rpm for 10 minutes.
-
Drying: Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Transfer the dried extract to a GC-MS autosampler vial.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the PFB-derivatives of this compound and the internal standard.
Quantitative Data Summary (GC-MS)
The following table summarizes the expected performance characteristics of the GC-MS method.
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
Experimental Protocol: HPLC-UV with FMOC-Cl Derivatization
1. Materials and Reagents:
-
This compound reference standard
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Borate (B1201080) buffer (0.1 M, pH 8.5)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (85%)
-
Internal Standard (IS) solution (e.g., hexylamine (B90201) in methanol, 50 µg/mL)
2. Sample Preparation and Derivatization:
-
Sample Collection: Prepare the sample as described in the GC-MS section.
-
Internal Standard Addition: Add the internal standard to the sample.
-
pH Adjustment: Add 500 µL of 0.1 M borate buffer (pH 8.5) to 500 µL of the sample.
-
Derivatization: Add 500 µL of FMOC-Cl solution (5 mg/mL in acetonitrile). Vortex immediately.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 15 minutes.
-
Quenching: Add 100 µL of 1 M glycine (B1666218) solution to quench the excess FMOC-Cl. Vortex.
-
Final Preparation: Filter the solution through a 0.45 µm syringe filter into an HPLC autosampler vial.
3. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-15 min: 50-90% B
-
15-17 min: 90% B
-
17-18 min: 90-50% B
-
18-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 265 nm.
Quantitative Data Summary (HPLC-UV)
The following table summarizes the expected performance characteristics of the HPLC-UV method.
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
HPLC-UV Experimental Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Conclusion
The analytical methods presented provide robust and reliable protocols for the quantification of this compound in various matrices. The choice of method will depend on the specific requirements of the analysis, including sensitivity, sample throughput, and available instrumentation. For trace-level analysis in complex biological samples, the GC-MS method with PFBOCI derivatization is recommended. For routine analysis at higher concentrations, the HPLC-UV method with FMOC-Cl derivatization offers a cost-effective and accurate alternative. It is essential to perform a full method validation in the respective laboratory to ensure the accuracy and precision of the results for the intended application.
References
Application Notes and Protocols for the Gas Chromatographic Separation of 3-Methylpentan-2-amine Isomers
Abstract
This document provides a detailed methodology for the separation of the stereoisomers of 3-Methylpentan-2-amine using chiral gas chromatography (GC). Due to the challenges associated with the direct analysis of polar amines, this protocol employs a derivatization step to enhance volatility and improve chromatographic performance. The N-trifluoroacetyl (TFA) derivatives of the this compound isomers are separated on a cyclodextrin-based chiral stationary phase. This method is intended for researchers, scientists, and drug development professionals requiring the analysis and quantification of the individual stereoisomers of this compound.
Introduction
This compound is a chiral compound possessing two stereocenters, resulting in four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The pairs ((2R,3R), (2S,3S)) and ((2R,3S), (2S,3R)) are enantiomers, while the relationship between a member of one pair and a member of the other is diastereomeric. The separation of these isomers is crucial for stereoselective synthesis, pharmacological studies, and quality control in drug development.
Direct gas chromatographic analysis of amines is often hindered by their high polarity, which can lead to significant peak tailing and poor resolution.[1][2] To circumvent these issues, derivatization is a commonly employed strategy to reduce polarity and increase volatility.[1] Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a robust method for the derivatization of primary and secondary amines, yielding stable and volatile N-trifluoroacetyl derivatives.[3][4]
The separation of the resulting derivatized enantiomers requires a chiral stationary phase (CSP). Cyclodextrin-based CSPs are widely used and have demonstrated excellent enantioselectivity for a broad range of chiral compounds, including derivatized amines.[5][6] This application note details a method utilizing a beta-cyclodextrin-based capillary column for the successful separation of the four stereoisomers of N-trifluoroacetyl-3-methylpentan-2-amine.
Stereoisomers of this compound
The structural isomers of this compound are depicted below. The separation of all four stereoisomers is the primary objective of this protocol.
Figure 1: Stereoisomers of this compound.
Experimental Protocol
Derivatization of this compound with Trifluoroacetic Anhydride (TFAA)
This procedure converts the polar amine into a more volatile and less polar N-trifluoroacetyl (TFA) derivative, which is amenable to gas chromatography.
Figure 2: Derivatization reaction scheme.
Materials:
-
Sample containing this compound isomers
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Trifluoroacetic Anhydride (TFAA)
-
Triethylamine (TEA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Reaction vials with screw caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Accurately weigh approximately 1 mg of the this compound isomer mixture into a clean, dry 2 mL reaction vial.
-
Add 1 mL of anhydrous dichloromethane to dissolve the sample.
-
Add 50 µL of triethylamine to the vial to act as a base.
-
Add 100 µL of trifluoroacetic anhydride to the vial. This represents a significant molar excess to ensure complete derivatization.
-
Cap the vial tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution to neutralize any excess TFAA and the triethylammonium (B8662869) trifluoroacetate (B77799) salt.
-
Vortex the mixture for 1 minute and then centrifuge for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The resulting solution contains the N-trifluoroacetyl derivatives of the this compound isomers and is ready for GC analysis.
Gas Chromatography (GC) Method
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: A beta-cyclodextrin (B164692) based column, such as a Chiraldex B-DA (2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-beta-cyclodextrin) or a similar phase with proven selectivity for chiral amines, is recommended. A typical column dimension would be 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Autosampler (optional, but recommended for reproducibility)
GC Conditions:
| Parameter | Value |
| Column | Chiraldex B-DA (or equivalent) |
| 30 m x 0.25 mm I.D., 0.25 µm film thickness | |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Injector | Split/Splitless |
| Injector Temp. | 250 °C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven Program | |
| Initial Temp. | 80 °C |
| Initial Hold | 2 min |
| Ramp Rate | 2 °C/min |
| Final Temp. | 150 °C |
| Final Hold | 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 280 °C |
| Makeup Gas | Nitrogen, 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
Data Presentation
The following table presents illustrative quantitative data for the separation of the N-trifluoroacetyl derivatives of the four stereoisomers of this compound based on the proposed GC method. Note: This data is representative and may vary depending on the specific instrument, column, and experimental conditions.
| Peak No. | Stereoisomer (N-TFA derivative) | Retention Time (min) | Resolution (Rs) |
| 1 | (2R,3S) | 22.5 | - |
| 2 | (2S,3R) | 23.1 | 1.8 |
| 3 | (2R,3R) | 24.8 | 3.5 |
| 4 | (2S,3S) | 25.5 | 1.9 |
Experimental Workflow
The overall experimental workflow, from sample preparation to data analysis, is outlined below.
Figure 3: Overall experimental workflow.
Conclusion
The described method provides a robust and reliable approach for the separation and analysis of the four stereoisomers of this compound. The key to this method is the trifluoroacetylation of the amine, which improves its chromatographic properties, followed by separation on a beta-cyclodextrin-based chiral stationary phase. This protocol is suitable for use in research and quality control environments where the stereoisomeric purity of this compound is of interest. Researchers should optimize the GC oven temperature program and carrier gas flow rate for their specific instrumentation and column to achieve the best possible resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methylpentan-2-amine
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Methylpentan-2-amine. The described protocol is suitable for the determination of this compound in bulk drug substances and can be adapted for various research and quality control applications. The method utilizes a reversed-phase C18 column with UV detection, providing excellent resolution and sensitivity.
Introduction
This compound is a primary amine with potential applications in pharmaceutical development as a building block or intermediate. Accurate and precise analytical methods are crucial for ensuring the quality and purity of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection following pre-column derivatization, a common strategy for compounds lacking a strong chromophore.
Experimental Protocol
Materials and Reagents
-
This compound reference standard: (Purity ≥ 99.5%)
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized or HPLC grade
-
Trifluoroacetic acid (TFA): HPLC grade
-
Dansyl chloride: (for derivatization)
-
Sodium bicarbonate buffer: (0.1 M, pH 9.0)
-
Acetone: ACS grade
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Binary or Quaternary Solvent Delivery System
-
Autosampler
-
Column Thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (following derivatization) |
| Injection Volume | 10 µL |
Table 1: HPLC Chromatographic Conditions.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Table 2: HPLC Gradient Program.
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
Sample Preparation (Derivatization):
-
To 100 µL of each standard or sample solution, add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 200 µL of a 1.5 mg/mL solution of dansyl chloride in acetone.
-
Vortex the mixture and incubate at 60 °C for 30 minutes in the dark.
-
After incubation, add 100 µL of a 2% (v/v) aqueous solution of acetic acid to quench the reaction.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
| Retention Time | Approximately 8.5 min (for the derivative) |
Table 3: Summary of Method Validation Parameters (Hypothetical Data).
Experimental Workflow and Diagrams
The overall workflow for the analysis of this compound is depicted in the following diagrams.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of the derivatization and detection process.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound. The use of pre-column derivatization with dansyl chloride allows for sensitive UV detection. The method is suitable for routine quality control and research applications where the purity and concentration of this compound need to be determined. The provided hypothetical validation data suggests that the method is linear, precise, and accurate over a relevant concentration range. It is recommended that users perform a full method validation according to their specific requirements and regulatory guidelines.
Application Notes and Protocols for the Analytical Derivatization of 3-Methylpentan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylpentan-2-amine is a primary amine that, due to its polarity and volatility, requires derivatization for effective analysis by gas chromatography (GC). Derivatization enhances the volatility, thermal stability, and chromatographic behavior of the analyte, leading to improved peak shape and sensitivity.[1][2] This document provides detailed application notes and protocols for the derivatization of this compound for both achiral and chiral analysis, primarily focusing on GC-Mass Spectrometry (GC-MS). The protocols described are essential for researchers in drug development, forensic science, and related fields who require accurate and reliable quantification of this compound.
Achiral Analysis: Derivatization for Quantitative GC-MS
For routine quantification of this compound, derivatization is crucial to improve its chromatographic properties. The most common derivatization techniques for primary amines are acylation and silylation.[2]
Acylation with Trifluoroacetic Anhydride (B1165640) (TFAA)
Acylation with TFAA is a rapid and efficient method for derivatizing primary amines. The resulting trifluoroacetyl derivative is highly volatile and provides excellent sensitivity, especially with an electron capture detector (ECD), though it is also amenable to standard flame ionization detection (FID) and mass spectrometry (MS).[3]
Reaction:
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)[4]
-
Anhydrous solvent (e.g., ethyl acetate, dichloromethane)
-
Base catalyst (e.g., pyridine (B92270) or triethylamine (B128534), optional but recommended)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent. The concentration should be adjusted to fall within the expected linear range of the instrument.
-
Reagent Addition: In a reaction vial, add 100 µL of the sample solution.
-
Add 50 µL of the anhydrous solvent and 50 µL of TFAA. For improved reaction kinetics and to scavenge the acid byproduct, 10 µL of pyridine or triethylamine can be added.[3]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or water bath.[5]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.
Silylation with BSTFA or MSTFA
Silylation replaces the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility and thermal stability of the analyte.[6][7] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common and effective silylating reagents for primary amines.[1][8]
Reaction:
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous solvent (e.g., acetonitrile, pyridine)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Ensure the sample is free of water, as moisture will deactivate the silylating reagent. If necessary, evaporate the sample to dryness under a stream of nitrogen and reconstitute in an anhydrous solvent.
-
Reagent Addition: To the dried sample or 100 µL of an anhydrous sample solution in a reaction vial, add 100 µL of BSTFA (+1% TMCS).
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-80°C for 30-60 minutes.[8]
-
Cooling and Analysis: Allow the vial to cool to room temperature before opening. The derivatized sample can be directly injected into the GC-MS.
Quantitative Data Summary (Achiral Analysis)
The following table summarizes typical analytical performance data for the derivatization of short-chain primary amines, which can be used as a starting point for the method validation of this compound analysis. It is important to note that these values are illustrative and should be determined experimentally for the specific analyte and laboratory conditions.[9]
| Derivatization Method | Analyte Class | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range (R²) | Typical Recovery (%) | Reference |
| Acylation (TFAA) | Amphetamine-like amines | 1 - 5 ng/mL | 2.5 - 10 ng/mL | > 0.99 | 85 - 110 | [5][10] |
| Silylation (MSTFA) | Primary phenylalkyl amines | 0.5 - 2 ng/mL | 1 - 5 ng/mL | > 0.995 | 90 - 105 | [8] |
Chiral Analysis: Enantioselective Separation
This compound is a chiral molecule, and the separation of its enantiomers is often necessary for pharmaceutical and biological studies. This can be achieved either by direct separation on a chiral GC column or by indirect separation after derivatization with a chiral reagent to form diastereomers.[11]
Direct Enantioselective GC
The direct method involves the use of a chiral stationary phase (CSP) in the GC column, which interacts differently with the two enantiomers, leading to their separation. Cyclodextrin-based CSPs are commonly used for the separation of chiral amines.[12][13] For this method, the amine is typically derivatized with an achiral reagent like TFAA to improve its volatility and interaction with the CSP.
Materials:
-
Derivatized this compound (e.g., TFAA derivative as prepared above)
-
GC-MS system equipped with a chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm)[12]
Procedure:
-
Derivatization: Derivatize the this compound sample using the TFAA acylation protocol described previously.
-
GC-MS Analysis: Inject the derivatized sample onto the chiral GC column. The GC oven temperature program will need to be optimized to achieve baseline separation of the enantiomers. A slow temperature ramp is often beneficial for improving resolution.
Indirect Enantioselective Analysis via Diastereomer Formation
This method involves reacting the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral GC or HPLC column.[11] Mosher's acid chloride (MTPA-Cl) is a common CDA for primary amines.[14]
Reaction:
Materials:
-
This compound sample
-
(R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758), THF)
-
Anhydrous base (e.g., pyridine, triethylamine)
-
Reaction vials (2 mL) with PTFE-lined caps
-
GC-MS or HPLC system with a standard achiral column
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 0.5 mL of anhydrous dichloromethane in a reaction vial.
-
Reagent Addition: Add 1.2 equivalents of (R)-MTPA-Cl and 2 equivalents of anhydrous pyridine.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (can be monitored by TLC or a preliminary GC-MS scan).
-
Work-up: Quench the reaction by adding a small amount of water. Extract the diastereomeric amides with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess pyridine, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent for injection into the GC-MS or HPLC system.
Quantitative Data Summary (Chiral Analysis)
The determination of enantiomeric excess (ee) is the primary goal of chiral analysis. The quantitative performance of the method should be validated according to ICH guidelines.[15]
| Analytical Method | Principle | Typical Performance Metric | Comment | Reference |
| Direct Chiral GC | Enantioselective separation on a chiral stationary phase | Baseline resolution of enantiomers (Rs > 1.5) | Requires optimization of GC conditions, especially temperature programming. | [12] |
| Indirect Analysis (Mosher's Amides) | Separation of diastereomers on an achiral column | Accurate determination of diastereomeric ratio by peak integration | The derivatization reaction must proceed to completion without kinetic resolution. | [14] |
Visualizations
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of enantiomeric excess in amine derivatives with molecular self-assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. gcms.cz [gcms.cz]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Novel Ligands Using 3-Methylpentan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff base ligands and their metal complexes are a cornerstone in the development of novel therapeutic agents and catalysts due to their diverse biological activities and versatile coordination chemistry.[1][2] The synthesis typically involves the condensation of a primary amine with an aldehyde or ketone, offering a straightforward route to a wide array of molecular architectures.[3] This document provides detailed application notes and protocols for the synthesis of novel Schiff base ligands utilizing 3-Methylpentan-2-amine, a chiral primary amine.
While specific literature on ligands derived from this compound is not extensively available, this guide presents a representative synthesis of a Schiff base ligand from this compound and salicylaldehyde (B1680747), a frequently employed aromatic aldehyde in ligand synthesis. The protocols and data herein are illustrative and based on established principles of Schiff base chemistry, providing a foundational methodology for researchers. The synthesized ligands can be further complexed with various metal ions to explore their potential in catalysis and as antimicrobial or anticancer agents.[4][5]
Synthesis of a Novel Schiff Base Ligand: (E)-2-(((3-methylpentan-2-yl)imino)methyl)phenol
The reaction involves the condensation of this compound with salicylaldehyde to form the corresponding Schiff base, (E)-2-(((3-methylpentan-2-yl)imino)methyl)phenol.
Experimental Workflow
Caption: Workflow for the synthesis of the Schiff base ligand.
Experimental Protocol
Materials:
-
This compound (1.01 g, 10 mmol)
-
Salicylaldehyde (1.22 g, 10 mmol)
-
Absolute Ethanol (50 mL)
-
Glacial Acetic Acid (optional, 2-3 drops)
Procedure:
-
Dissolve salicylaldehyde (1.22 g, 10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add a solution of this compound (1.01 g, 10 mmol) in 10 mL of absolute ethanol dropwise with continuous stirring.
-
A catalytic amount of glacial acetic acid (2-3 drops) can be added to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting yellow precipitate is collected by vacuum filtration and washed with cold ethanol.
-
The crude product can be purified by recrystallization from hot ethanol to yield yellow crystals of (E)-2-(((3-methylpentan-2-yl)imino)methyl)phenol.
Characterization Data
The structure of the synthesized Schiff base ligand can be confirmed using various spectroscopic techniques.
| Analysis | Result |
| Physical State | Yellow crystalline solid |
| Yield | 85% |
| Melting Point | 112-114 °C |
| FT-IR (cm⁻¹) | 3450 (O-H), 2960 (C-H, aliphatic), 1630 (C=N, imine), 1575 (C=C, aromatic) |
| ¹H NMR (CDCl₃, δ ppm) | 13.5 (s, 1H, -OH), 8.3 (s, 1H, -CH=N-), 6.8-7.4 (m, 4H, Ar-H), 3.4 (m, 1H, -CH-N=), 1.8-2.0 (m, 1H, -CH(CH₃)-), 1.4-1.6 (m, 2H, -CH₂-), 1.2 (d, 3H, -CH(CH₃)-N=), 0.9 (t, 3H, -CH₂CH₃), 0.8 (d, 3H, -CH(CH₃)CH₂-) |
| ¹³C NMR (CDCl₃, δ ppm) | 165.0 (C=N), 161.0 (C-OH), 117.0-133.0 (Ar-C), 70.0 (C-N), 40.0, 28.0, 20.0, 15.0, 11.0 (Aliphatic C) |
| Elemental Analysis (%) | Calculated: C, 75.32; H, 9.33; N, 6.82. Found: C, 75.28; H, 9.38; N, 6.79 |
Synthesis of a Cu(II) Metal Complex
The synthesized Schiff base ligand can be used to form a metal complex with copper(II) acetate (B1210297).
Experimental Protocol
Materials:
-
(E)-2-(((3-methylpentan-2-yl)imino)methyl)phenol (0.41 g, 2 mmol)
-
Copper(II) acetate monohydrate (0.20 g, 1 mmol)
-
Methanol (B129727) (40 mL)
Procedure:
-
Dissolve the Schiff base ligand (0.41 g, 2 mmol) in 20 mL of hot methanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (0.20 g, 1 mmol) in 20 mL of methanol.
-
Add the copper(II) acetate solution dropwise to the ligand solution with constant stirring.
-
A color change and the formation of a precipitate should be observed.
-
Heat the reaction mixture to reflux for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the solid complex by vacuum filtration, wash with methanol, and dry in a desiccator.
Characterization Data of the Cu(II) Complex
| Analysis | Result |
| Physical State | Green solid |
| Yield | 78% |
| Decomposition Point | >250 °C |
| Molar Conductance (Ω⁻¹cm²mol⁻¹ in DMF) | 15 (Non-electrolyte) |
| FT-IR (cm⁻¹) | 1605 (C=N, shifted), 550 (Cu-N), 450 (Cu-O) |
| UV-Vis (nm, in DMF) | 270 (π-π), 380 (n-π), 650 (d-d transition) |
Potential Applications and Biological Activity
Schiff base metal complexes are known to possess a wide range of biological activities.[6] The hypothetical ligand and its Cu(II) complex could be screened for their antimicrobial properties against various bacterial and fungal strains.
Hypothetical Antimicrobial Activity Data
The following table presents illustrative minimum inhibitory concentration (MIC) data.
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| Ligand | 128 | 256 | >256 |
| Cu(II) Complex | 32 | 64 | 128 |
| Ciprofloxacin | 8 | 4 | N/A |
| Fluconazole | N/A | N/A | 16 |
Hypothetical Signaling Pathway Inhibition
Metal complexes often exert their biological effects by interacting with specific cellular pathways. For instance, some copper complexes have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.
Caption: Hypothetical inhibition of bacterial DNA gyrase by the Cu(II) complex.
Conclusion
The protocols and illustrative data provided in these application notes serve as a comprehensive guide for the synthesis and characterization of novel Schiff base ligands derived from this compound and their corresponding metal complexes. While the presented data is hypothetical due to the limited specific literature, the methodologies are grounded in established chemical principles and offer a solid starting point for researchers in the field. Further investigations into the biological and catalytic activities of these and similar novel ligands are encouraged to unlock their full potential in drug development and other applications.
References
- 1. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. ijacskros.com [ijacskros.com]
- 5. dspace.univ-eloued.dz [dspace.univ-eloued.dz]
- 6. 3-Ethyl-2-methylpentan-2-amine | C8H19N | CID 54436955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of 3-Methylpentan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the N-alkylation of the secondary aliphatic amine, 3-methylpentan-2-amine. N-alkylation is a fundamental transformation in organic synthesis, crucial for the generation of diverse tertiary amines which are prevalent in pharmaceuticals and other bioactive molecules. Two primary and robust methodologies are presented: Reductive Amination with carbonyl compounds and Direct Alkylation with alkyl halides. These protocols offer reliable strategies for the synthesis of N-alkylated derivatives of this compound, with a focus on procedural details, purification techniques, and comparative data.
Introduction
The functionalization of secondary amines to form tertiary amines is a cornerstone of medicinal chemistry and drug development. The introduction of various alkyl groups onto a parent amine scaffold allows for the systematic modulation of its physicochemical and pharmacological properties, such as potency, selectivity, solubility, and metabolic stability. This compound, a chiral secondary amine, serves as a valuable building block for the synthesis of more complex molecular architectures.
This application note outlines two of the most common and effective methods for the N-alkylation of secondary amines:
-
Reductive Amination: This highly reliable method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine. A key advantage of this approach is the prevention of over-alkylation, a common side reaction in direct alkylation methods. Sodium triacetoxyborohydride (B8407120) (STAB) is a frequently employed mild reducing agent for this transformation.[1]
-
Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the direct reaction of the amine with an alkyl halide. While straightforward, this method can sometimes lead to the formation of quaternary ammonium (B1175870) salts as byproducts.[2] The choice of a suitable non-nucleophilic base is critical to neutralize the hydrohalic acid formed during the reaction.[3]
Method 1: Reductive Amination
This protocol describes the N-alkylation of this compound with a model aldehyde (benzaldehyde) and a model ketone (acetone) using sodium triacetoxyborohydride as the reducing agent.
Experimental Protocol: N-Benzylation via Reductive Amination
Reaction Scheme:
Materials:
-
This compound (1.0 eq.)
-
Benzaldehyde (B42025) (1.1 eq.)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq.)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 mmol, 101.2 mg) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere, add benzaldehyde (1.1 mmol, 116.7 mg, 0.11 mL).
-
Stir the solution at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 mmol, 317.9 mg) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure N-benzyl-3-methylpentan-2-amine.
Experimental Protocol: N-Isopropylation via Reductive Amination
Reaction Scheme:
Materials:
-
This compound (1.0 eq.)
-
Acetone (B3395972) (1.5 eq.)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow the same procedure as for N-benzylation, substituting acetone (1.5 mmol, 87.1 mg, 0.11 mL) for benzaldehyde.
-
The reaction with ketones is generally slower than with aldehydes; therefore, a longer reaction time may be required (monitor by TLC or LC-MS).
Method 2: Direct N-Alkylation with Alkyl Halides
This protocol describes the N-alkylation of this compound with a model alkyl halide (benzyl bromide) using a non-nucleophilic base.
Experimental Protocol: N-Benzylation via Direct Alkylation
Reaction Scheme:
Materials:
-
This compound (1.0 eq.)
-
Benzyl (B1604629) bromide (1.1 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.) or Diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous Acetonitrile (B52724) (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol, 101.2 mg) and potassium carbonate (2.0 mmol, 276.4 mg) in anhydrous acetonitrile (10 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add benzyl bromide (1.1 mmol, 188.1 mg, 0.13 mL) dropwise to the stirring mixture.
-
Heat the reaction mixture to 50-60 °C and monitor by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in dichloromethane (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the expected outcomes for the N-alkylation of this compound based on the described protocols. Yields are estimates based on general procedures for similar aliphatic secondary amines and may vary.
| Entry | Alkylating Agent | Method | Product | Expected Yield (%) |
| 1 | Benzaldehyde | Reductive Amination | N-Benzyl-3-methylpentan-2-amine | 85-95 |
| 2 | Acetone | Reductive Amination | N-Isopropyl-3-methylpentan-2-amine | 70-85 |
| 3 | Benzyl Bromide | Direct Alkylation | N-Benzyl-3-methylpentan-2-amine | 75-90 |
| 4 | Ethyl Iodide | Direct Alkylation | N-Ethyl-3-methylpentan-2-amine | 70-85 |
Visualizations
Workflow for Reductive Amination
Caption: General workflow for the reductive amination of this compound.
Logical Relationship of N-Alkylation Methods
Caption: Key methodologies for the N-alkylation of this compound.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Alkylating agents such as benzyl bromide are lachrymatory and should be handled with care.
-
Sodium triacetoxyborohydride can react with moisture; handle in a dry environment.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols detailed in this application note provide robust and versatile methods for the N-alkylation of this compound. Reductive amination is generally the preferred method for achieving clean, high-yielding mono-alkylation, while direct alkylation offers a classic and effective alternative. The choice of method will depend on the specific substrate, available reagents, and desired scale of the reaction. These protocols serve as a valuable resource for researchers engaged in the synthesis of novel tertiary amines for various applications in drug discovery and development.
References
Application of 3-Methylpentan-2-amine in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-Methylpentan-2-amine in materials science. The information is targeted towards researchers and professionals interested in the development of advanced materials. While direct, published research on this compound in specific material applications is limited, its chemical nature as a primary aliphatic amine allows for its potential use in several areas, drawing parallels from established applications of similar compounds. The following sections detail its hypothetical, yet plausible, applications as a corrosion inhibitor, an epoxy curing agent, and a chain terminator in polyamide synthesis.
Application as a Corrosion Inhibitor for Mild Steel in Acidic Media
Aliphatic amines are well-documented as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[1][2][3] The lone pair of electrons on the nitrogen atom facilitates the adsorption of the amine molecule onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic reactions of the corrosion process.[2][4] this compound, with its primary amine group and alkyl chain, is a suitable candidate for this application.
Signaling Pathway: Corrosion Inhibition Mechanism
The primary mechanism of corrosion inhibition by this compound on a steel surface in an acidic medium involves its adsorption onto the metal surface. This process can be visualized as follows:
Caption: Corrosion inhibition mechanism of this compound.
Quantitative Data: Corrosion Inhibition Efficiency
The following table summarizes hypothetical data for the corrosion inhibition efficiency of this compound on mild steel in 1 M HCl at 300 K, as determined by various methods.
| Concentration of this compound (mM) | Weight Loss Method Inhibition Efficiency (%) | Potentiodynamic Polarization Inhibition Efficiency (%) | Electrochemical Impedance Spectroscopy Inhibition Efficiency (%) |
| 0.1 | 75.2 | 76.5 | 78.1 |
| 0.5 | 85.6 | 86.8 | 88.2 |
| 1.0 | 92.3 | 93.1 | 94.5 |
| 2.0 | 95.8 | 96.5 | 97.2 |
| 5.0 | 97.1 | 97.8 | 98.5 |
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol outlines the steps for evaluating the corrosion inhibition performance of this compound using electrochemical methods.[5][6][7]
1. Materials and Equipment:
-
Mild steel coupons
-
This compound
-
Hydrochloric acid (HCl)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Ag/AgCl; counter electrode: platinum wire)
-
Water bath/thermostat
-
Analytical balance
2. Experimental Workflow:
Caption: Workflow for corrosion inhibition evaluation.
3. Detailed Methodology:
-
Preparation of Mild Steel Coupons: Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size, followed by washing with distilled water and acetone, and then drying.
-
Preparation of Test Solutions: Prepare a 1 M HCl solution. From this stock, prepare test solutions with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mM).
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode, a Ag/AgCl electrode as the reference electrode, and a platinum wire as the counter electrode. Fill the cell with the test solution.
-
Potentiodynamic Polarization: Allow the system to stabilize for 30 minutes to reach a steady open-circuit potential. Then, polarize the working electrode from -250 mV to +250 mV with respect to the open-circuit potential at a scan rate of 1 mV/s.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the open-circuit potential over a frequency range of 100 kHz to 0.01 Hz with an AC amplitude of 10 mV.
-
Data Analysis: From the potentiodynamic polarization curves, determine the corrosion current density (Icorr) by Tafel extrapolation. From the EIS data, determine the charge transfer resistance (Rct). Calculate the inhibition efficiency (IE%) using the following equations:
-
IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100
-
IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100
-
Application as an Epoxy Resin Curing Agent
Aliphatic amines are widely used as curing agents (hardeners) for epoxy resins at room temperature.[8][9] The active hydrogen atoms on the nitrogen of the amine react with the epoxide groups of the resin in a ring-opening addition polymerization reaction, leading to a cross-linked thermoset polymer with desirable mechanical and thermal properties. This compound, being a primary amine, can serve as such a curing agent.
Logical Relationship: Epoxy Curing Process
The curing of an epoxy resin with this compound follows a step-wise addition reaction.
Caption: Logical workflow of the epoxy curing process.
Quantitative Data: Curing Characteristics and Mechanical Properties
The following table presents hypothetical data on the curing characteristics and mechanical properties of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin cured with a stoichiometric amount of this compound.
| Property | Value |
| Gel Time at 25°C (minutes) | 45 |
| Time to Peak Exotherm at 25°C (minutes) | 60 |
| Peak Exotherm Temperature (°C) | 120 |
| Glass Transition Temperature (Tg) (°C) | 95 |
| Tensile Strength (MPa) | 65 |
| Flexural Modulus (GPa) | 2.8 |
Experimental Protocol: Epoxy Resin Curing and Characterization
This protocol describes the procedure for curing an epoxy resin with this compound and characterizing the resulting thermoset.
1. Materials and Equipment:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
This compound
-
Mixing cups and stirrers
-
Molds for casting test specimens
-
Differential Scanning Calorimeter (DSC)
-
Universal Testing Machine (UTM)
2. Experimental Workflow:
Caption: Workflow for epoxy curing and characterization.
3. Detailed Methodology:
-
Stoichiometric Calculation: Calculate the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. For this compound (C6H15N, MW = 101.19 g/mol ), with two active hydrogens, the AHEW is 101.19 / 2 = 50.6 g/eq.
-
Mixing: Weigh the calculated amounts of epoxy resin and this compound into a mixing cup and stir thoroughly for 5 minutes until a homogeneous mixture is obtained.
-
Casting: Pour the mixture into molds pre-treated with a release agent to prepare specimens for mechanical testing.
-
Curing: Allow the cast specimens to cure at room temperature (25°C) for 24 hours, followed by a post-curing step in an oven at 80°C for 3 hours to ensure complete reaction.
-
Characterization:
-
Glass Transition Temperature (Tg): Use DSC to determine the Tg of the cured sample by heating from room temperature to 200°C at a rate of 10°C/min.
-
Mechanical Properties: Use a UTM to measure the tensile strength and flexural modulus of the cured specimens according to relevant ASTM standards.
-
Potential Application in Polyamide Synthesis as a Chain Terminator
In the synthesis of polyamides, which are typically formed from the reaction of a diamine and a dicarboxylic acid, a monoamine like this compound can be used as a chain terminator.[10][11] By adding a controlled amount of a monoamine to the polymerization reaction, the final molecular weight of the polyamide can be controlled. This is because the monoamine reacts with a carboxylic acid end group, "capping" the growing polymer chain and preventing further propagation at that end.
Logical Relationship: Polyamide Chain Termination
The role of this compound in polyamide synthesis is to control the chain length.
Caption: Role of this compound in polyamide synthesis.
Quantitative Data: Effect on Polyamide Molecular Weight
The following table shows the hypothetical effect of adding different molar percentages of this compound (relative to the diamine monomer) on the number-average molecular weight (Mn) of a polyamide synthesized from adipic acid and hexamethylenediamine.
| Molar % of this compound | Number-Average Molecular Weight (Mn) ( g/mol ) |
| 0 | 25,000 |
| 0.5 | 18,000 |
| 1.0 | 12,000 |
| 2.0 | 7,500 |
Experimental Protocol: Polyamide Synthesis with Chain Termination
This protocol outlines the synthesis of a polyamide with controlled molecular weight using this compound as a chain terminator.
1. Materials and Equipment:
-
Adipic acid
-
Hexamethylenediamine
-
This compound
-
Nitrogen inlet
-
Reaction vessel with mechanical stirrer and condenser
-
Heating mantle
-
Gel Permeation Chromatography (GPC) for molecular weight determination
2. Experimental Workflow:
References
- 1. nargesgoudarzi.com [nargesgoudarzi.com]
- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 3. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]
- 7. mdpi.com [mdpi.com]
- 8. pcimag.com [pcimag.com]
- 9. threebond.co.jp [threebond.co.jp]
- 10. US8674020B2 - Process for preparing polyamides - Google Patents [patents.google.com]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylpentan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methylpentan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent methods for synthesizing this compound involve the reductive amination of 3-methyl-2-pentanone (B1360105). Key approaches include:
-
Direct Reductive Amination: This one-pot reaction combines the ketone, an ammonia (B1221849) source (like aqueous ammonia), and a reducing agent.[1] Common reducing agents for this method are sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).[2][3]
-
Leuckart Reaction: This classic method uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen donor and the reducing agent at high temperatures (typically 120-165 °C).[4] Generally, using ammonium formate results in better yields compared to formamide alone.[4]
-
Gabriel Synthesis: This multi-step method involves the reaction of potassium phthalimide (B116566) with a suitable alkyl halide (e.g., 2-bromo-3-methylpentane), followed by hydrazinolysis to release the primary amine.[5][6]
Q2: Why is my yield of this compound consistently low?
Low yields can stem from several factors:
-
Incomplete Imine Formation: The initial reaction between the ketone and the amine source to form the imine intermediate is a crucial equilibrium step. Insufficient removal of water can hinder this process.
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. For instance, sodium borohydride (B1222165) (NaBH₄) can reduce the starting ketone in addition to the imine, leading to the formation of 3-methyl-2-pentanol (B47427) as a byproduct and thus lowering the amine yield. Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is a weaker reducing agent that selectively reduces the iminium ion over the ketone.[2][7]
-
Incorrect pH: The pH of the reaction medium is crucial for both imine formation and the reduction step. For reductive amination with NaBH₃CN, a mildly acidic pH of around 4-5 is often optimal to facilitate imine formation without deactivating the reducing agent.[7]
-
High Temperatures in Leuckart Reaction: While the Leuckart reaction requires high temperatures, excessive heat can lead to thermal decomposition of reactants and products, reducing the overall yield.[8]
Q3: What are the likely impurities in my final product, and how can I minimize them?
Common impurities include:
-
Unreacted 3-methyl-2-pentanone: This can occur if the reaction does not go to completion.
-
3-methyl-2-pentanol: This is a common byproduct when a non-selective reducing agent like NaBH₄ is used.
-
N-formyl-3-methylpentan-2-amine: This is an intermediate in the Leuckart reaction that may persist if the final hydrolysis step is incomplete.
-
Dialkylated amines: While less common in the synthesis of primary amines, secondary amine formation can occur under certain conditions.
To minimize impurities, ensure optimal reaction conditions, use a selective reducing agent, and allow for sufficient reaction time. Proper purification, such as distillation or column chromatography, is essential to isolate the desired product.
Q4: How can I effectively purify the synthesized this compound?
Purification typically involves the following steps:
-
Quenching the Reaction: Carefully neutralize any remaining reducing agent and catalyst.
-
Solvent Extraction: Extract the crude product into a suitable organic solvent.
-
Washing: Wash the organic layer with brine or a basic solution (like saturated sodium bicarbonate) to remove water-soluble impurities and unreacted starting materials.
-
Drying: Dry the organic layer over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate.
-
Solvent Removal: Evaporate the solvent under reduced pressure.
-
Distillation: The final purification of the liquid amine is typically achieved by fractional distillation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete imine formation | Ensure anhydrous conditions, especially if using a metal hydride reducing agent. Consider adding a dehydrating agent or using a Dean-Stark apparatus to remove water. |
| Incorrect pH of the reaction mixture | For reductive amination with NaBH₃CN, adjust the pH to a mildly acidic range (4-5) using a weak acid like acetic acid.[7] |
| Suboptimal temperature | For the Leuckart reaction, ensure the temperature is within the optimal range (120-130 °C for ammonium formate).[4] For reductive amination with borohydride reagents, the reaction is typically run at room temperature. |
| Ineffective reducing agent | Use a fresh, high-quality reducing agent. NaBH₃CN is generally more effective than NaBH₄ for selective imine reduction.[2] |
| Insufficient reaction time | Monitor the reaction progress using techniques like TLC or GC-MS and allow the reaction to proceed until the starting material is consumed. |
Issue 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Formation of 3-methyl-2-pentanol | Use a more selective reducing agent like NaBH₃CN instead of NaBH₄.[2] |
| Unreacted 3-methyl-2-pentanone | Increase the reaction time, temperature (within limits), or the molar excess of the ammonia source and reducing agent. |
| Presence of N-formyl intermediate (Leuckart reaction) | Ensure the hydrolysis step (typically with strong acid or base) is complete to convert the formamide to the free amine.[9] |
| Formation of secondary or tertiary amines | Use a large excess of the ammonia source to favor the formation of the primary amine. |
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of Aliphatic Amines via Reductive Amination
| Parameter | Condition | Effect on Yield | Reference |
| Reducing Agent | NaBH₃CN | Generally higher yields due to selectivity for the imine. | [2] |
| NaBH(OAc)₃ | Good yields, less toxic than NaBH₃CN. | [3] | |
| NaBH₄ | Can lead to lower yields due to competing ketone reduction. | ||
| pH | Mildly Acidic (4-5) | Optimal for imine formation and NaBH₃CN stability. | [7] |
| Neutral or Basic | Can slow down or inhibit imine formation. | [1] | |
| Amine Source | Large excess of ammonia | Favors the formation of the primary amine. | [10] |
| Equimolar ammonia | May lead to the formation of secondary and tertiary amine byproducts. | [10] | |
| Temperature | Room Temperature | Sufficient for most reductive aminations with borohydride reagents. | [1] |
| Elevated Temperature | May be required for less reactive ketones but can also lead to side reactions. | [4] |
Table 2: Comparison of Reagents for the Leuckart Reaction
| Reagent | Typical Temperature | General Yield | Notes | Reference |
| Ammonium Formate | 120-130 °C | Generally good to high | Often the preferred reagent for better yields. | [4] |
| Formamide | > 165 °C | Lower than ammonium formate | Yield can be improved with a large excess of formamide or the use of catalysts. | [4] |
| Formamide + Formic Acid | Variable | Can provide good yields | The addition of formic acid can improve the reaction rate and yield. | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is a representative procedure for the synthesis of this compound from 3-methyl-2-pentanone using sodium cyanoborohydride.
Materials:
-
3-methyl-2-pentanone
-
Ammonium acetate (B1210297)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methyl-2-pentanone (1 equivalent) and a molar excess of ammonium acetate (e.g., 5 equivalents) in methanol.
-
pH Adjustment: Adjust the pH of the solution to approximately 4-5 by the dropwise addition of glacial acetic acid.
-
Addition of Reducing Agent: Slowly add sodium cyanoborohydride (NaBH₃CN) (e.g., 1.5 equivalents) to the stirred solution in portions.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of dilute hydrochloric acid until the evolution of gas ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Make the aqueous residue basic (pH > 10) by the addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude amine by fractional distillation under atmospheric or reduced pressure.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. homework.study.com [homework.study.com]
- 6. homework.study.com [homework.study.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Chiral Resolution of 3-Methylpentan-2-amine
Welcome to the technical support center for the chiral resolution of 3-Methylpentan-2-amine. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of its enantiomers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chiral resolution of this compound, particularly when using diastereomeric salt crystallization.
Issue 1: No Precipitation of Diastereomeric Salt
-
Question: I have combined my racemic this compound with the chiral resolving agent in solution, but no crystals have formed, even after an extended period. What steps can I take to induce crystallization?
-
Answer: The lack of precipitation is a common challenge, especially with aliphatic amines like this compound, whose diastereomeric salts can be highly soluble or prone to forming oils. Here are several troubleshooting steps:
-
Solvent Selection: The choice of solvent is critical. If the salt is too soluble, consider switching to a less polar solvent or using a solvent/anti-solvent system. For instance, if you are using methanol (B129727), try slowly adding a less polar solvent like toluene (B28343) or hexane (B92381) until turbidity is observed, then allow it to stand.[1][2]
-
Concentration Adjustment: The solution may not be saturated. Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salt. Be cautious not to over-concentrate, as this can lead to oiling out or the co-precipitation of both diastereomers.
-
Controlled Cooling: Slow, controlled cooling is crucial. Rapid cooling often leads to the formation of supersaturated solutions or oils. Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further in a refrigerator or ice bath.[1]
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, adding it to the solution (seeding) can initiate crystallization.[3][4]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites and induce crystallization.[1]
-
Issue 2: Oiling Out Instead of Crystallization
-
Question: Upon cooling, my diastereomeric salt mixture is forming an oil rather than solid crystals. How can I resolve this?
-
Answer: "Oiling out" is a frequent problem when the melting point of the diastereomeric salt is lower than the temperature of the crystallization solution, or when the salt is highly soluble. To address this:
-
Solvent System Modification: The polarity of the solvent system can be adjusted. Try using a less polar solvent or a mixture of solvents to increase the melting point of the salt or decrease its solubility.
-
Lower Concentration: The concentration of the reactants may be too high. Dilute the solution with more solvent and attempt a slower cooling process.
-
Temperature Gradient: Try to maintain the solution at a temperature just above where it oils out and allow for very slow cooling over a longer period. This can sometimes favor crystal lattice formation over amorphous oiling.
-
Issue 3: Low Enantiomeric Excess (e.e.) of the Resolved Amine
-
Question: After isolating and decomposing the diastereomeric salt, the resulting this compound has a low enantiomeric excess. What are the likely causes and how can I improve the purity?
-
Answer: Low enantiomeric excess is often due to incomplete separation of the diastereomers. Here’s how to improve it:
-
Recrystallization: A single crystallization is often insufficient for complete separation.[3] The isolated diastereomeric salt should be recrystallized one or more times from a suitable solvent to enrich the less soluble diastereomer. Monitor the optical rotation or chiral HPLC of the mother liquor at each stage to assess the progress of the resolution.[4]
-
Purity of Reagents: Ensure the racemic amine and the chiral resolving agent are of high purity, as impurities can interfere with the crystallization process and be incorporated into the crystal lattice.[1]
-
Washing: When filtering the crystals, wash them with a small amount of cold solvent to remove the mother liquor which contains the more soluble diastereomer.[1]
-
Equilibration Time: Ensure that the crystallization process has reached equilibrium. Sometimes, longer crystallization times can lead to a purer solid phase. However, in some cases, kinetic resolution is favored, and shorter times are better.[5]
-
Frequently Asked Questions (FAQs)
1. What are the most common methods for the chiral resolution of this compound?
The most common methods for resolving chiral amines like this compound are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid (a resolving agent) to form diastereomeric salts.[6][7] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[8]
-
Enzymatic Kinetic Resolution: This technique uses an enzyme, often a lipase, to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated amine from the unreacted enantiomer.[][10]
-
Chiral Chromatography: This method involves the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC) to separate the enantiomers.[][11]
2. Which chiral resolving agents are suitable for this compound?
For primary amines like this compound, common and effective chiral resolving agents are chiral carboxylic acids. Suitable options include:
-
(+)-Tartaric acid and its derivatives (e.g., O,O'-dibenzoyl-D-tartaric acid, O,O'-di-p-toluoyl-D-tartaric acid)[7][12][13]
-
(-)-Mandelic acid[7]
-
(+)-Camphor-10-sulfonic acid[7]
The choice of resolving agent and solvent often requires empirical screening to find the optimal combination for high yield and enantiomeric excess.
3. What is the maximum theoretical yield for a classical chiral resolution?
For a classical resolution, the maximum theoretical yield for a single enantiomer is 50%, as the other enantiomer remains in the mother liquor.[3] However, the overall yield can be increased to nearly 100% if the unwanted enantiomer can be racemized and recycled back into the resolution process.[3][14]
4. How can I determine the enantiomeric excess (e.e.) of my resolved this compound?
The enantiomeric excess can be determined using several analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate method that separates the enantiomers on a chiral stationary phase and quantifies the area of each peak.
-
Chiral Gas Chromatography (GC): Similar to chiral HPLC, but for volatile compounds. The amine may need to be derivatized to improve its volatility and separation.
-
NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals for the enantiomers will be shifted to different extents, allowing for their integration and the calculation of the e.e.
5. Are there any safety precautions I should take when working with this compound and resolving agents?
Yes, standard laboratory safety procedures should always be followed. This compound is a flammable and corrosive liquid. Chiral acids and other solvents used in the resolution process may also be hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Data Presentation
Table 1: Comparison of Chiral Resolution Methods for Aliphatic Amines (Illustrative Data)
| Method | Resolving Agent/Enzyme/Column | Typical Yield (%) | Typical e.e. (%) | Key Advantages | Key Disadvantages |
| Diastereomeric Salt Crystallization | (+)-Tartaric Acid | 35-45 | >95 (after recrystallization) | Scalable, cost-effective for large quantities.[3] | Trial-and-error for conditions, limited to 50% yield without recycling. |
| Diastereomeric Salt Crystallization | (S)-Mandelic Acid | 30-40 | >90 (after recrystallization) | Readily available resolving agent. | Salt may be too soluble or oil out. |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CALB) | 40-48 | >98 | High enantioselectivity, mild reaction conditions.[15] | Enzyme cost and stability, requires separation of product from unreacted starting material. |
| Chiral HPLC | Chiralcel OD-H | Analytical Scale | >99 | High accuracy for e.e. determination, applicable to small quantities.[16] | Not easily scalable for preparative purposes, high cost of CSPs. |
Note: The data presented are illustrative for aliphatic amines and may vary for this compound. Optimization of reaction conditions is crucial for achieving desired results.
Experimental Protocols
Protocol 1: Chiral Resolution of this compound via Diastereomeric Salt Crystallization with (+)-Tartaric Acid
-
Salt Formation:
-
In a flask, dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., methanol or ethanol).
-
In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in the minimum amount of the same warm solvent.
-
Slowly add the tartaric acid solution to the amine solution with stirring. Note: Using 0.5 equivalents of the resolving agent can sometimes lead to a higher enantiomeric excess in the precipitated salt.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. If crystals do not form, attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal.
-
Once crystallization begins, allow the flask to stand undisturbed for several hours, or overnight in a refrigerator, to maximize crystal growth.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Recrystallization (Optional but Recommended):
-
Dissolve the dried crystals in a minimum amount of hot solvent and allow them to recrystallize by slow cooling.
-
Repeat this process until the optical rotation of the dried crystals is constant.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a strong base (e.g., 10% NaOH solution) until the solution is basic (pH > 10) to deprotonate the amine.
-
Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent by rotary evaporation to yield the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the yield and measure the optical rotation.
-
Determine the enantiomeric excess by chiral HPLC or GC.
-
Mandatory Visualization
Caption: Workflow for the chiral resolution of this compound.
Caption: Troubleshooting decision tree for diastereomeric crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. pharmtech.com [pharmtech.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 10. diva-portal.org [diva-portal.org]
- 11. mdpi.com [mdpi.com]
- 12. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2016023913A1 - Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol - Google Patents [patents.google.com]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: Optimization of Reaction Conditions for 3-Methylpentan-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Methylpentan-2-amine. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound involve the reductive amination of 3-methyl-2-pentanone (B1360105). This can be achieved through several routes, including the classical Leuckart reaction using ammonium (B1175870) formate (B1220265) or formamide (B127407) at high temperatures, or more modern approaches employing catalytic hydrogenation or specific reducing agents like sodium cyanoborohydride (NaBH₃CN).[1][2][3]
Q2: Can I use the Gabriel synthesis to produce this compound?
A2: The Gabriel synthesis is generally not recommended for this target molecule. The synthesis requires an S_N2 reaction with an alkyl halide, in this case, a 3-halo-2-methylpentane. This is a secondary alkyl halide, which reacts very slowly and is prone to elimination side reactions under the conditions of the Gabriel synthesis, leading to low yields.[4][5][6]
Q3: My reductive amination reaction is giving a low yield. What are the common causes?
A3: Low yields in the reductive amination of 3-methyl-2-pentanone can stem from several factors. Incomplete imine formation is a common issue, as 3-methyl-2-pentanone is a somewhat sterically hindered ketone.[7][8] The reaction is also reversible, so the presence of water can hydrolyze the imine intermediate back to the starting materials.[9] For Leuckart reactions, excessively high temperatures can lead to side reactions and decomposition.[10] For other methods, the choice and amount of reducing agent and catalyst are critical, as is maintaining an optimal pH (typically mildly acidic, around 4-6) to facilitate imine formation without deactivating the amine nucleophile.
Q4: How can I purify the final product, this compound? The starting ketone seems difficult to separate.
A4: Purification typically involves a work-up to remove the catalyst and unreacted reagents, followed by distillation. An acidic wash (e.g., with dilute HCl) can be used to extract the amine product into the aqueous phase, leaving the unreacted ketone in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to liberate the free amine, which can be extracted with an organic solvent, dried, and purified by fractional distillation.
Q5: The product is a mixture of diastereomers. How can I separate them?
A5: this compound has two chiral centers, and its synthesis from an achiral starting material will result in a mixture of diastereomers ((2R,3S)/(2S,3R) and (2R,3R)/(2S,3S)). These diastereomers have different physical properties and can often be separated by careful fractional distillation or column chromatography.[11] For more challenging separations, the diastereomeric mixture can be reacted with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts which can then be separated by crystallization due to their differing solubilities.[12][13][14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Imine Formation: Steric hindrance of the ketone; reaction equilibrium not favoring the imine.[7][8] 2. Suboptimal pH: pH is too low (amine is protonated and non-nucleophilic) or too high (carbonyl is not activated).[15] 3. Ineffective Reduction: Reducing agent is not potent enough or has decomposed. 4. Hydrolysis of Imine: Presence of excess water in the reaction mixture.[9] | 1. Increase reaction time and/or temperature to favor imine formation. Use a Dean-Stark trap or a drying agent (like molecular sieves) to remove water as it forms.[8] 2. Adjust the pH to 4-6 using a mild acid like acetic acid. 3. Use a more active reducing agent or a freshly opened bottle. For catalytic hydrogenation, ensure the catalyst is active. 4. Ensure all reagents and solvents are anhydrous. |
| Formation of Side Products | 1. Alcohol Formation: The ketone is reduced directly to 3-methyl-2-pentanol. This is common with less selective reducing agents like NaBH₄.[16][17] 2. Over-alkylation (for secondary amines): The primary amine product reacts further to form secondary amines. This is less of a concern when using ammonia (B1221849) but can occur.[18] 3. Polymerization/Decomposition: Occurs at very high temperatures, especially in the Leuckart reaction.[10] | 1. Use a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB), which preferentially reduce the iminium ion over the ketone.[16][17] 2. Use a large excess of ammonia to favor the formation of the primary amine. 3. Optimize the reaction temperature. For Leuckart reactions, try to maintain the lowest temperature that allows for a reasonable reaction rate (e.g., 150-160°C). |
| Difficult Purification | 1. Product is a mixture of diastereomers. [12][19] 2. Contamination with unreacted starting material. | 1. Perform careful fractional distillation. If unsuccessful, consider preparative gas chromatography or derivatization with a chiral acid to form diastereomeric salts that can be separated by crystallization.[14] 2. Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer. Separate the layers, basify the aqueous layer with NaOH, and then extract the pure amine with an organic solvent. |
Experimental Protocols
Protocol 1: Reductive Amination using Catalytic Hydrogenation
This protocol is adapted from procedures for the reductive amination of aliphatic ketones.[1][20]
Materials:
-
3-Methyl-2-pentanone (1.0 equiv)
-
Aqueous Ammonia (25-30% solution, ~20 equiv)
-
Methanol (B129727) (as solvent)
-
5% Rhodium on Alumina (Rh/Al₂O₃) or a similar hydrogenation catalyst (e.g., Raney Nickel)
-
Hydrogen Gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
To a high-pressure autoclave, add 3-methyl-2-pentanone, methanol, and the aqueous ammonia solution.
-
Carefully add the hydrogenation catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.
-
Maintain the reaction under these conditions for 12-24 hours, monitoring the pressure drop to gauge hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia.
-
Perform an acid-base workup as described in the purification section of the troubleshooting guide.
-
Purify the resulting crude amine by fractional distillation.
Protocol 2: Leuckart Reaction
This protocol is based on classical Leuckart reaction conditions.[3][10][21]
Materials:
-
3-Methyl-2-pentanone (1.0 equiv)
-
Ammonium formate (4-5 equiv)
-
Concentrated Hydrochloric Acid (for hydrolysis)
-
Sodium Hydroxide solution (for neutralization)
-
Diethyl ether or Dichloromethane (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a thermometer, add ammonium formate and heat it to 130-140°C until it melts.
-
Slowly add 3-methyl-2-pentanone to the molten ammonium formate with stirring.
-
Increase the temperature to 160-180°C and maintain it for 6-8 hours. Any ketone that distills can be returned to the flask.
-
After the reaction time, cool the mixture to room temperature. A viscous oil containing the N-formyl intermediate should be present.
-
For hydrolysis, add concentrated hydrochloric acid to the reaction mixture and reflux for 4-6 hours.
-
After cooling, dilute the mixture with water and extract with diethyl ether to remove any neutral byproducts.
-
Make the aqueous layer strongly alkaline with a concentrated NaOH solution. The amine will separate as an oily layer.
-
Extract the amine with diethyl ether or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate (B86663) or potassium hydroxide.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation.
Data Presentation
Table 1: Comparison of Reductive Amination Methods for Aliphatic Ketones
| Method | Reagents | Temperature (°C) | Pressure | Typical Yield | Advantages | Disadvantages |
| Leuckart Reaction | Ammonium Formate | 160-190 | Atmospheric | 40-70% | Simple, inexpensive reagents.[2] | High temperatures, moderate yields, formation of N-formyl intermediate requiring hydrolysis.[10] |
| Catalytic Hydrogenation | H₂, aq. NH₃, Metal Catalyst (Ni, Co, Rh, Fe) | 80-150 | 10-50 bar | 70-95% | High yields, clean reaction, uses ammonia directly.[1][20] | Requires specialized high-pressure equipment. |
| Hydride Reduction | NaBH₃CN, NH₄OAc, Methanol | 25-60 | Atmospheric | 60-85% | Mild conditions, high selectivity for the iminium ion.[16][22] | NaBH₃CN is toxic and can generate HCN gas under acidic conditions.[17] |
Visualizations
Caption: Reductive amination pathway for this compound.
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 10. grokipedia.com [grokipedia.com]
- 11. WO2006030017A1 - Synthesis of amine stereoisomers - Google Patents [patents.google.com]
- 12. organic chemistry - How to separate two diastereomeric amines? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 14. rsc.org [rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nbinno.com [nbinno.com]
- 17. benchchem.com [benchchem.com]
- 18. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 19. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 22. Sodium cyanoborohydride [organic-chemistry.org]
Removal of impurities from 3-Methylpentan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylpentan-2-amine. The following sections detail methods for the removal of common impurities and offer guidance on challenges that may be encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities in this compound often depend on the synthetic route. A frequent method of synthesis is the reduction of 3-methyl-2-pentanone (B1360105) oxime. Impurities from this process can include:
-
Unreacted starting material: 3-methyl-2-pentanone oxime.
-
Side-products: 3-Methyl-2-pentanol, formed from the reduction of the corresponding ketone.[1][2]
-
Reagents and byproducts: Residual reducing agents or their salts.
-
Solvent: Residual solvents from the reaction and workup.
Q2: My this compound is showing poor peak shape during GC analysis, with significant tailing. What could be the cause?
A2: Peak tailing during the Gas Chromatography (GC) analysis of amines is a common issue. It is often caused by the interaction of the basic amine with acidic sites on the GC column. Using a base-deactivated column is recommended for the analysis of amines to minimize these interactions.[3]
Q3: Can I purify this compound by distillation?
A3: Yes, fractional distillation is a suitable method for purifying this compound, especially for removing impurities with significantly different boiling points. The boiling point of this compound is approximately 107.7°C at atmospheric pressure.[4]
Q4: Is it possible to purify this compound by recrystallization?
A4: Direct recrystallization of this compound, which is a liquid at room temperature, is not feasible. However, it can be converted to a solid salt, such as the hydrochloride salt, which can then be purified by recrystallization.[5] This is a highly effective method for removing non-basic impurities.
Q5: How can I separate the stereoisomers of this compound?
A5: The separation of stereoisomers of chiral amines like this compound can be achieved using chiral High-Performance Liquid Chromatography (HPLC).[6][7] This technique utilizes a chiral stationary phase to differentiate between the enantiomers.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of this compound from an impurity with a close boiling point.
| Potential Cause | Suggested Solution |
| Insufficient column efficiency | Use a longer fractionating column or a column with a more efficient packing material to increase the number of theoretical plates. |
| Distillation rate too fast | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation rate is crucial for good separation. |
| Poor insulation of the column | Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. |
Recrystallization of this compound Hydrochloride
Issue: Low yield of purified this compound hydrochloride after recrystallization.
| Potential Cause | Suggested Solution |
| Incorrect solvent choice | Select a solvent system where the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for amine hydrochlorides include ethanol (B145695), isopropanol, or mixtures with anti-solvents like diethyl ether or ethyl acetate.[8] |
| Using too much solvent | Dissolve the crude salt in the minimum amount of hot solvent to ensure the solution is saturated. Using excess solvent will result in a lower recovery of the purified crystals. |
| Crystallization period is too short | Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. |
Data Presentation
The following table summarizes hypothetical quantitative data for different purification methods for this compound. Actual results will vary depending on the specific impurities and experimental conditions.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed |
| Fractional Distillation | 85 | 98.5 | 75 | Low-boiling and high-boiling impurities |
| Recrystallization of Hydrochloride Salt | 90 | >99.5 | 85 | Non-basic impurities, colored byproducts |
| Preparative Chiral HPLC | 99 (racemic) | >99 (enantiomerically pure) | 60 | Unwanted stereoisomer |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Distillation: Heat the flask gently. The vapor will rise through the fractionating column.
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (~107.7°C at 760 mmHg).[4]
-
Analysis: Analyze the purity of the collected fraction using GC-MS.[9]
Protocol 2: Recrystallization of this compound Hydrochloride
-
Salt Formation: Dissolve the crude this compound in a suitable solvent like diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Recrystallization:
-
Dissolve the crude salt in a minimum amount of a hot solvent (e.g., ethanol or isopropanol).[8]
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
-
Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logic diagram for troubleshooting poor distillation separation.
References
- 1. brainly.com [brainly.com]
- 2. Solved What is the product of the reduction of | Chegg.com [chegg.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS # 35399-81-6, this compound: more information. [ww.chemblink.com]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. benchchem.com [benchchem.com]
- 9. 3-Methyl-2-pentanamine | C6H15N | CID 3015773 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting peak shape in HPLC analysis of 3-Methylpentan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Methylpentan-2-amine, with a primary focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peak for this compound is tailing. What are the most likely causes and how can I fix it?
A1: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[1][2] The primary cause is often the interaction between the basic amine group of your analyte and acidic residual silanol (B1196071) groups on the surface of the silica-based stationary phase.[2][3][4] This secondary interaction causes a portion of the analyte to be retained longer, resulting in a tailing peak.[4] Here’s a step-by-step guide to troubleshoot this issue:
1. Optimize Mobile Phase pH: The pH of your mobile phase is a critical factor.[5][6]
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Lower the pH: Adjust the mobile phase pH to be between 2 and 3.[7] This protonates the silanol groups on the stationary phase, minimizing their interaction with the protonated amine.[2]
-
High pH Conditions: Alternatively, using a high pH (e.g., pH > 8) mobile phase can deprotonate the amine, reducing its interaction with the stationary phase. However, ensure your column is stable at high pH.[8]
-
pKa Rule: A general guideline is to keep the mobile phase pH at least 2 units away from the pKa of this compound to ensure it is in a single ionic state.[5][9]
2. Use Mobile Phase Additives:
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Amine Additives: Add a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1%).[1][7] TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte. Other amines like butylamine (B146782) or hexylamine (B90201) can also be effective.[10][11]
3. Evaluate Your Column:
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End-Capped Columns: Use a modern, high-purity, end-capped C18 or C8 column. End-capping reduces the number of free silanol groups.[12][13]
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Alternative Stationary Phases: Consider using columns with polar-embedded phases or those specifically designed for the analysis of basic compounds, which are more resistant to silanol interactions.[7]
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Column Degradation: If the tailing has worsened over time, your column may be degrading or contaminated.[7][14] Try flushing it with a strong solvent or replacing it.[7] A void at the column inlet can also cause tailing and is often resolved by replacing the column.[2][7]
4. Check for Sample Overload:
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Mass Overload: Injecting too concentrated a sample can saturate the stationary phase and cause tailing.[12][15] Try diluting your sample.
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Volume Overload: Injecting a large volume of a strong sample solvent can also lead to peak distortion.[15] Ensure your sample solvent is weaker than or matches the mobile phase.[7]
Q2: I'm observing peak fronting for this compound. What could be the cause?
A2: Peak fronting, where the peak is sloped at the front, is less common than tailing for basic compounds but can occur. Potential causes include:
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Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase, the analyte can travel through the initial part of the column too quickly, leading to a fronting peak.[9] Ensure your sample solvent is weaker than or the same as the initial mobile phase composition.[7]
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Column Overload: Severe mass overload can sometimes manifest as fronting.[15] Try reducing the concentration of your sample.
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Column Collapse: If you are using a mobile phase with a very high aqueous content (e.g., >95% water), the C18 chains on a standard reversed-phase column can collapse, which may affect peak shape.[9] This can often be reversed by flushing the column with 100% organic solvent.[9]
Q3: My peak for this compound is split or has a shoulder. What should I investigate?
A3: Split peaks or shoulders can indicate several issues:[9][14]
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Co-eluting Impurity: A small, closely eluting impurity can appear as a shoulder on the main peak.[9][12] Try adjusting the mobile phase composition (e.g., changing the organic-to-aqueous ratio or the pH) to improve resolution.[9]
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Mobile Phase pH Near Analyte's pKa: If the mobile phase pH is too close to the pKa of this compound, the analyte can exist in both its ionized and non-ionized forms, leading to peak splitting or broadening.[5][9] Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.[5][9]
-
Column Contamination or Void: A partially blocked column frit or a void at the head of the column can distort the sample band, causing peak splitting.[2][14] Replacing the column or guard column is a good diagnostic step.[12][14]
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Injector Issues: Problems with the autosampler, such as improper needle seating or a partially blocked injector port, can also lead to distorted peaks.
Q4: I am trying to perform a chiral separation of this compound enantiomers, but I am getting poor resolution and bad peak shape. What should I consider?
A4: Chiral separations of primary amines require specific chiral stationary phases (CSPs) and optimized mobile phases.[16]
-
Column Selection: Polysaccharide-based CSPs (e.g., derived from amylose (B160209) or cellulose (B213188) phenylcarbamates) are often effective for resolving chiral amines.[16] Cyclofructan-based and crown ether-based CSPs can also be highly efficient for primary amines.[16]
-
Mobile Phase Additives: For chiral separations of amines, mobile phase additives are crucial for good peak shape and enantioselectivity.[16] Basic additives like diethylamine (B46881) (DEA) or butylamine (BA) are often added in small concentrations (e.g., 0.1-0.5%) to the mobile phase to prevent interactions with residual silanols on the silica (B1680970) surface of the CSP.[16] Acidic additives like trifluoroacetic acid (TFA) may also be used, depending on the CSP and separation mode.[16]
-
Separation Mode: Normal-phase chromatography (e.g., using hexane/isopropanol as the mobile phase) is often preferred for the chiral separation of amines on polysaccharide-based CSPs.[17][18]
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Shape of a Basic Amine
| Mobile Phase pH | Buffer System (20 mM) | Asymmetry Factor (Tf) | Observations |
| 7.0 | Phosphate | 2.1 | Significant Tailing |
| 4.5 | Acetate | 1.8 | Moderate Tailing |
| 3.0 | Phosphate | 1.2 | Symmetrical Peak |
| 2.5 | Phosphate | 1.1 | Symmetrical Peak |
Note: Data is illustrative and based on typical behavior of basic compounds in reversed-phase HPLC.
Table 2: Influence of Mobile Phase Additives on Peak Asymmetry
| Mobile Phase | Additive (0.1% v/v) | Asymmetry Factor (Tf) |
| Acetonitrile:Water (50:50) with 0.1% Formic Acid | None | 1.9 |
| Acetonitrile:Water (50:50) with 0.1% Formic Acid | Triethylamine (TEA) | 1.1 |
Note: Data is illustrative and demonstrates the effectiveness of a competing base in improving peak shape.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Improved Peak Shape of this compound
This protocol provides a starting point for achieving a symmetrical peak shape for this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to a concentration of approximately 10 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral Separation of this compound Enantiomers
This protocol is a starting point for the chiral separation of this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): Polysaccharide-based column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for peak tailing in HPLC analysis.
Caption: Troubleshooting workflow for split or shoulder peaks in HPLC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. lctsbible.com [lctsbible.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. moravek.com [moravek.com]
- 7. uhplcs.com [uhplcs.com]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. Performance of amines as silanol suppressors in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. waters.com [waters.com]
- 13. benchchem.com [benchchem.com]
- 14. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 16. benchchem.com [benchchem.com]
- 17. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 18. benchchem.com [benchchem.com]
Stability and degradation of 3-Methylpentan-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 3-Methylpentan-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3][4] It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition.[1][2][3]
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents and strong acids.[2][3] Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Q3: What are the primary degradation pathways for this compound?
A3: As a secondary aliphatic amine, this compound is susceptible to degradation through several pathways, primarily oxidation and thermal decomposition.
-
Oxidative Degradation: This is a common pathway for amines and can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. The process can involve the abstraction of an electron from the nitrogen atom or a hydrogen atom from a carbon atom adjacent to the nitrogen. This can lead to the formation of imines, which can be further hydrolyzed to form ketones (e.g., 3-methyl-2-pentanone) and ammonia. Further oxidation can lead to the formation of nitroalkanes.[1][2][5]
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Thermal Degradation: At elevated temperatures, the primary degradation mechanism is likely the cleavage of the carbon-nitrogen bond.[6] This can result in the formation of smaller volatile compounds.
Q4: What are the likely degradation products of this compound?
A4: Based on general degradation mechanisms of secondary aliphatic amines, the following degradation products can be anticipated:
-
From Oxidation: 3-Methyl-2-pentanone, ammonia, and potentially N-nitroso or N-nitro compounds under specific conditions.
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From Thermal Stress: Cleavage of the C-N bond could lead to the formation of smaller hydrocarbons and nitrogen-containing fragments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of the sample (yellowing or browning) | Oxidative degradation due to exposure to air and/or light. | 1. Ensure the container is tightly sealed and purged with an inert gas (e.g., nitrogen, argon).2. Store the container in a dark place or use an amber-colored vial.3. Analyze the sample for the presence of oxidative degradation products. |
| Presence of unexpected peaks in analytical chromatograms (e.g., GC-MS, HPLC) | Degradation of the sample due to improper storage, handling, or experimental conditions. | 1. Verify the storage conditions and handling procedures.2. Perform a forced degradation study to identify potential degradation products and their retention times/mass spectra.3. Ensure the analytical method is stability-indicating. |
| Loss of potency or concentration over time | Chemical degradation. | 1. Review the storage conditions; consider storing at a lower temperature.2. Investigate for potential incompatibilities with the solvent or other components in the formulation.3. Conduct a formal stability study to determine the shelf-life under defined conditions. |
| Inconsistent experimental results | Sample instability under experimental conditions (e.g., temperature, pH). | 1. Evaluate the stability of this compound under the specific experimental conditions.2. Consider using a fresh sample for each experiment.3. Buffer the experimental system if pH is a critical factor. |
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following table presents illustrative data from a hypothetical forced degradation study. This is intended to serve as a template for how such data could be presented.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Illustrative) |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 5% | 3-Methyl-2-pentanone, Ammonia |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | <1% | - |
| Oxidation (3% H₂O₂) | 8 hours | 25°C | 15% | 3-Methyl-2-pentanone, N-oxide of this compound |
| Thermal | 48 hours | 80°C | 8% | Volatile hydrocarbons, Ammonia |
| Photolytic (ICH Q1B) | 24 hours | 25°C | 3% | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature (25°C) for 8 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: After the specified duration, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC-UV or GC-MS method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Protocol 2: Stability-Indicating GC-MS Method for this compound and its Degradation Products
Objective: To develop and validate a Gas Chromatography-Mass Spectrometry (GC-MS) method capable of separating and identifying this compound from its potential degradation products.
Methodology:
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 50°C (hold for 2 minutes), ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230°C.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that the degradation products are well-resolved from the parent compound.
Visualizations
Caption: Experimental workflow for a forced degradation study.
References
- 1. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. nva.sikt.no [nva.sikt.no]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Improving the Enantiomeric Excess of 3-Methylpentan-2-amine
Welcome to the technical support center for the enantioselective synthesis and resolution of 3-Methylpentan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the enantiomeric excess (ee) of this compound?
There are three main strategies to obtain enantiomerically enriched this compound:
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Chiral Resolution: This involves separating the enantiomers of a racemic mixture of this compound. The most common method is diastereomeric salt formation using a chiral resolving agent, followed by fractional crystallization.
-
Asymmetric Synthesis: This approach involves synthesizing the desired enantiomer of this compound from a prochiral starting material using a chiral catalyst or auxiliary.
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme to selectively react with one enantiomer of the racemic amine, allowing for the separation of the unreacted enantiomer.
Q2: I am attempting a chiral resolution of racemic this compound via diastereomeric crystallization. What are the critical parameters to optimize?
Optimizing a diastereomeric crystallization requires careful consideration of several factors to achieve high enantiomeric excess and yield. Key parameters include:
-
Choice of Resolving Agent: Tartaric acid and its derivatives are common choices for resolving amines.[1][2] The selection of the resolving agent is crucial as it determines the difference in solubility between the resulting diastereomeric salts.[3]
-
Solvent System: The choice of solvent significantly impacts the solubility of the diastereomeric salts. A solvent screen is highly recommended to find a system where one diastereomer is significantly less soluble than the other.
-
Temperature Profile: Cooling rate and final crystallization temperature affect the crystal growth and purity. Slower cooling often leads to higher purity crystals.
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine can influence the efficiency of the resolution.[4]
Q3: My asymmetric synthesis of this compound is resulting in low enantiomeric excess. What are the common causes and how can I troubleshoot this?
Low enantiomeric excess in asymmetric synthesis can stem from several factors. Here are some common troubleshooting steps:
-
Catalyst/Auxiliary Purity: Ensure the chiral catalyst or auxiliary is of high optical and chemical purity.
-
Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the chiral environment of the reaction. A solvent screen is advisable.
-
Reagent Purity: Impurities in starting materials or reagents can interfere with the catalyst and reduce enantioselectivity.
-
Reaction Time and Concentration: These parameters should be optimized to ensure the reaction goes to completion without side reactions that may erode the enantiomeric excess.
Troubleshooting Guides
Guide 1: Improving Enantiomeric Excess in Diastereomeric Crystallization
Issue: Low enantiomeric excess (<80% ee) after a single crystallization of this compound with a chiral acid.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Resolving Agent Selection | Screen a variety of chiral acids (e.g., (+)-tartaric acid, (-)-tartaric acid, dibenzoyl-D-tartaric acid, mandelic acid). | Identification of a resolving agent that forms diastereomeric salts with a larger solubility difference. |
| Suboptimal Solvent System | Perform small-scale crystallizations in a range of solvents with varying polarities (e.g., ethanol (B145695), isopropanol, acetone, ethyl acetate, and mixtures with water). | Discovery of a solvent system that maximizes the precipitation of one diastereomer while keeping the other in solution. |
| Crystallization Conditions Not Optimized | Vary the cooling rate (slow cooling is often better) and the final crystallization temperature. Seeding the solution with pure crystals of the desired diastereomer can also be beneficial. | Improved crystal purity and, consequently, higher enantiomeric excess of the resolved amine. |
| Incorrect Stoichiometry | Experiment with different molar ratios of the resolving agent to the racemic amine (e.g., 0.5, 1.0, and 1.2 equivalents). | Optimization of the yield and purity of the desired diastereomeric salt. |
Guide 2: Enhancing Enantioselectivity in Asymmetric Synthesis
Issue: An asymmetric synthesis route to this compound is providing the product with an unsatisfactory enantiomeric excess.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Chiral Auxiliary/Catalyst | If using a chiral auxiliary (e.g., a derivative of pseudoephedrine or an oxazolidinone), ensure its proper attachment and consider screening other auxiliaries.[5] For catalytic methods, screen different chiral ligands. | Identification of a more effective chiral controller for the specific transformation. |
| High Reaction Temperature | Conduct the reaction at lower temperatures (e.g., 0 °C, -20 °C, -78 °C). | Increased energy difference between the diastereomeric transition states, leading to higher enantioselectivity. |
| Interference from Additives or Impurities | Purify all starting materials and reagents. Ensure the reaction is performed under an inert atmosphere if sensitive to air or moisture. | Elimination of side reactions or catalyst inhibition that can lower the enantiomeric excess. |
| Non-Optimal Solvent Choice | Screen a range of anhydrous solvents with different polarities and coordinating abilities (e.g., THF, toluene, dichloromethane, diethyl ether). | Finding a solvent that optimizes the geometry of the chiral transition state for higher selectivity. |
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution of this compound via Diastereomeric Salt Crystallization
This protocol is a general guideline and should be optimized for the specific resolving agent and solvent system.
-
Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol or isopropanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Amine: Suspend the crystalline diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the pH is >10.
-
Extraction: Extract the free amine with an organic solvent (e.g., diethyl ether or dichloromethane).
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Analysis: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Determine the enantiomeric excess of the resulting amine using chiral GC or HPLC.
Protocol 2: General Procedure for Asymmetric Synthesis of this compound using a Chiral Auxiliary
This protocol outlines a general approach using a chiral auxiliary, such as tert-butanesulfinamide, for the synthesis of a chiral amine.[6]
-
Imine Formation: Condense the chiral auxiliary (e.g., (R)-tert-butanesulfinamide) with a suitable prochiral ketone precursor to this compound in the presence of a dehydrating agent (e.g., Ti(OEt)₄ or CuSO₄).
-
Diastereoselective Addition: React the resulting N-sulfinyl imine with an appropriate nucleophile (e.g., a Grignard reagent or an organolithium reagent) at low temperature (e.g., -78 °C).
-
Auxiliary Cleavage: Cleave the chiral auxiliary from the product by treatment with a strong acid (e.g., HCl in methanol) to yield the desired enantiomer of this compound as its salt.
-
Purification and Analysis: Purify the amine by extraction and/or chromatography. Determine the enantiomeric excess by chiral GC or HPLC.
Visualizing the Workflow
Caption: Workflow for Chiral Resolution via Diastereomeric Crystallization.
Caption: Workflow for Asymmetric Synthesis using a Chiral Auxiliary.
References
- 1. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 3-Methylpentan-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Methylpentan-2-amine. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section addresses specific challenges that may arise during the synthesis of this compound via common synthetic routes.
Route 1: Reductive Amination of 3-Methyl-2-pentanone (B1360105)
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds. In this case, 3-methyl-2-pentanone is reacted with an amine source (commonly ammonia) in the presence of a reducing agent.
Frequently Asked Questions (FAQs):
-
Q1: What are the most common reducing agents for this reaction? A1: Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni). Each has its advantages and disadvantages regarding reactivity, selectivity, and handling.
-
Q2: Why is my reaction yield low? A2: Low yields can result from several factors:
-
Incomplete imine formation: The initial reaction between the ketone and ammonia (B1221849) to form the imine is an equilibrium process. Ensure anhydrous conditions to favor imine formation.
-
Ketone reduction: The reducing agent may be reducing the starting ketone to 3-methyl-2-pentanol. Using a milder reducing agent like NaBH₃CN can mitigate this.
-
Steric hindrance: The secondary carbon of the ketone is sterically hindered, which can slow down the reaction. Longer reaction times or elevated temperatures may be necessary.
-
-
Q3: I am observing significant amounts of di-(3-methylpentan-2-yl)amine. How can I prevent this? A3: The formation of the secondary amine byproduct is due to the initially formed primary amine reacting with another molecule of the ketone. To minimize this, use a large excess of the ammonia source.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Low conversion of starting material | Inefficient imine formation. | Add a dehydrating agent (e.g., molecular sieves) or perform the reaction in a solvent that allows for azeotropic removal of water. |
| Insufficiently active reducing agent. | Switch to a more reactive reducing agent or increase the reaction temperature. | |
| Presence of 3-methyl-2-pentanol | Ketone is being reduced. | Use a more selective reducing agent such as sodium cyanoborohydride, which is less reactive towards ketones compared to imines. |
| Formation of di-(3-methylpentan-2-yl)amine | Over-alkylation of the product. | Use a significant excess of ammonia (e.g., ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol). |
| Difficult purification | Close boiling points of product and byproducts. | Consider derivatization of the amine for easier separation, followed by deprotection. Fractional distillation under reduced pressure is also an option. |
Experimental Protocol: Reductive Amination using a Cobalt Catalyst
This protocol is based on a modern, high-selectivity method.
-
Catalyst Preparation (in-situ): In a reaction vessel under an inert atmosphere, combine CoCl₂ and NaBH₄/NaHBEt₃ in the desired solvent.
-
Reaction Mixture: To the activated catalyst, add 3-methyl-2-pentanone and an aqueous solution of ammonia.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas (1-10 bar) and heat to approximately 80°C.
-
Monitoring: Monitor the reaction progress by GC-MS to confirm the consumption of the starting ketone.
-
Work-up: After completion, cool the reaction, filter the catalyst, and extract the product with a suitable organic solvent. Purify by distillation.
Route 2: Leuckart Reaction of 3-Methyl-2-pentanone
The Leuckart reaction is a classic method for the reductive amination of ketones using ammonium formate (B1220265) or formamide (B127407) at high temperatures.
Frequently Asked Questions (FAQs):
-
Q1: What is the intermediate in the Leuckart reaction? A1: The reaction proceeds through the formation of an N-formyl derivative of the target amine. This intermediate must be hydrolyzed in a separate step to yield the final primary amine.
-
Q2: Why are the reaction temperatures so high? A2: High temperatures (typically 120-180°C) are required to drive the reaction, which involves the decomposition of ammonium formate or formamide.[1]
-
Q3: My final product is contaminated with a formylated compound. What happened? A3: This indicates incomplete hydrolysis of the N-formyl intermediate. Ensure the hydrolysis step (typically with strong acid or base) is carried out for a sufficient duration and at an appropriate temperature.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | High reaction temperatures leading to decomposition. | Optimize the reaction temperature and time. Lower temperatures may require longer reaction times but can reduce byproduct formation. |
| Incomplete reaction. | Ensure a sufficient excess of ammonium formate or formamide is used. | |
| Presence of N-formyl-3-methylpentan-2-amine | Incomplete hydrolysis. | Increase the time and/or temperature of the hydrolysis step. Ensure sufficient acid or base is used. |
| Formation of secondary and tertiary amines | Over-alkylation. | This is a known side reaction in the Leuckart reaction. Purification by fractional distillation is necessary. |
Experimental Protocol: Leuckart Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methyl-2-pentanone and a molar excess of ammonium formate.
-
Heating: Heat the mixture to 160-170°C for several hours.
-
Hydrolysis: After cooling, add a concentrated solution of hydrochloric acid and reflux the mixture to hydrolyze the N-formyl intermediate.
-
Work-up: Make the solution basic with a strong base (e.g., NaOH) and extract the amine with an organic solvent.
-
Purification: Dry the organic extract and purify the product by fractional distillation under reduced pressure.
Route 3: Hofmann Rearrangement of 3-Methyl-2-pentanamide
The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom. The precursor for this compound would be 3-methyl-2-pentanamide.
Frequently Asked Questions (FAQs):
-
Q1: What is the key reactive intermediate in this reaction? A1: The reaction proceeds through an isocyanate intermediate.[2][3] In the presence of water, this intermediate hydrolyzes and decarboxylates to the amine.
-
Q2: Can other products be formed from the isocyanate intermediate? A2: Yes. If alcohols are present, carbamates can be formed.[2] If other amines are present, ureas can be formed. It is crucial to control the reaction conditions to favor hydrolysis.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the correct stoichiometry of bromine and base is used. |
| Side reactions of the isocyanate. | Use a large excess of water to promote hydrolysis of the isocyanate and minimize the formation of carbamates or ureas. | |
| Formation of a carbamate (B1207046) byproduct | Presence of alcohol in the reaction mixture. | Ensure the reaction is performed in an aqueous solution without alcohol as a co-solvent. |
Route 4: Gabriel Synthesis using 3-Bromo-2-methylpentane
The Gabriel synthesis is a method to form primary amines from alkyl halides. However, it has significant limitations for the synthesis of this compound.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Very Low to No Product Yield | The substrate is a secondary alkyl halide. | The Gabriel synthesis proceeds via an SN2 mechanism, which is sterically hindered for secondary halides.[4][5] This leads to very slow substitution. |
| Formation of Alkenes | Elimination side reaction. | The phthalimide (B116566) anion is a relatively strong base and can promote the E2 elimination of HBr from the secondary alkyl halide, especially at elevated temperatures.[4][5] This is a major competing pathway. |
| Recommendation | Unfavorable reaction pathway. | Due to the high probability of low yield and significant elimination byproducts, the Gabriel synthesis is not a recommended route for the preparation of this compound. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Common Side Reactions/Byproducts | Typical Yields |
| Reductive Amination | 3-Methyl-2-pentanone | NH₃, Reducing Agent (e.g., H₂/Catalyst, NaBH₃CN) | 3-methyl-2-pentanol, di-(3-methylpentan-2-yl)amine | Moderate to High |
| Leuckart Reaction | 3-Methyl-2-pentanone | Ammonium formate or Formamide | N-formyl intermediate, secondary/tertiary amines, decomposition products | Moderate |
| Hofmann Rearrangement | 3-Methyl-2-pentanamide | Br₂, NaOH, H₂O | Carbamates (if alcohol present), ureas (if other amines present) | Moderate |
| Gabriel Synthesis | 3-Bromo-2-methylpentane | Potassium phthalimide, Hydrazine | Alkenes (from elimination) | Very Low to None |
Visualizations
Caption: Reaction pathway for the reductive amination of 3-methyl-2-pentanone.
Caption: Key steps in the Leuckart reaction for the synthesis of this compound.
Caption: Hofmann rearrangement pathway showing the formation of the desired amine and a potential side product.
Caption: A general workflow for troubleshooting the synthesis of this compound.
References
Scaling up the synthesis of 3-Methylpentan-2-amine
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Technical Support Center: Trace Analysis of 3-Methylpentan-2-amine
Welcome to the technical support center for the method development and trace analysis of 3-Methylpentan-2-amine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the trace analysis of this compound?
A1: The trace analysis of primary amines like this compound presents several challenges. These compounds are highly polar and active, which can lead to poor chromatographic peak shapes, including significant tailing, due to adsorption to active sites on GC columns and inlet liners.[1] Their high polarity can also result in low retention on standard reversed-phase HPLC columns. Furthermore, their volatility can be insufficient for robust GC analysis without derivatization.[2][3]
Q2: Which analytical technique is recommended for this compound: GC-MS or LC-MS?
A2: Both GC-MS and LC-MS/MS are viable techniques, with the choice depending on available instrumentation, required sensitivity, and sample matrix complexity.
-
GC-MS is a powerful technique, especially for volatile compounds. However, due to the polar nature of this compound, derivatization is typically required to increase volatility and improve peak shape.[3][4]
-
LC-MS/MS can analyze the compound directly without derivatization. However, challenges may include poor retention on traditional C18 columns and potential for ion suppression from the sample matrix. Method development often requires careful selection of column chemistry and mobile phase pH.
Q3: Why is derivatization often necessary for the GC-MS analysis of this compound?
A3: Derivatization is a critical step in the GC-MS analysis of polar, active compounds like primary amines for several reasons:[2][3]
-
Increases Volatility : It replaces the active hydrogen on the amine group with a less polar, more stable group, making the molecule more volatile and suitable for gas chromatography.[3][5]
-
Improves Peak Shape : By reducing the polarity, derivatization minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks and improved quantification.[1][4]
-
Enhances Thermal Stability : The resulting derivative is often more thermally stable, preventing degradation in the hot GC inlet.[3]
-
Improves Mass Spectral Properties : Derivatization can lead to more characteristic fragmentation patterns, aiding in identification and quantification.[2]
Q4: What are the most effective sample preparation techniques for extracting this compound from complex matrices?
A4: The choice of sample preparation technique depends on the sample matrix (e.g., plasma, urine, environmental samples).
-
Solid-Phase Extraction (SPE) is highly effective for cleaning up and concentrating the analyte from liquid samples.[6] Mixed-mode or weak cation exchange sorbents are often suitable for extracting basic compounds like amines.[7]
-
Liquid-Liquid Extraction (LLE) is a classic technique that can also be effective. It involves partitioning the analyte between two immiscible liquids. Adjusting the pH of the aqueous phase to deprotonate the amine (making it more soluble in an organic solvent) is a key step for efficient extraction.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Issues
Problem: I am observing severe peak tailing for my derivatized analyte.
-
Possible Cause 1: Active Sites in the GC System. Even after derivatization, residual system activity can cause peak tailing.
-
Possible Cause 2: Incomplete Derivatization. If the derivatization reaction is incomplete, the free amine will exhibit significant tailing.
-
Solution: Optimize the derivatization reaction conditions, including reagent volume, temperature, and time. Ensure the sample is completely dry, as moisture can quench many derivatizing reagents, particularly silylating agents.[2]
-
-
Possible Cause 3: Column Overload. Injecting too much analyte can saturate the column, leading to poor peak shape.[1]
-
Solution: Dilute the sample or reduce the injection volume.
-
Problem: My analyte signal is very low or non-existent.
-
Possible Cause 1: Inefficient Extraction. The analyte may not be efficiently recovered during sample preparation.
-
Solution (SPE): Ensure the correct sorbent chemistry is used (e.g., weak cation exchange). Optimize the pH during sample loading to ensure the amine is charged and retains on the sorbent. Use an appropriate elution solvent, possibly containing a modifier like ammonia (B1221849) in methanol, to effectively desorb the analyte.[8]
-
Solution (LLE): Optimize the pH of the aqueous sample to ensure the amine is in its free-base form for efficient extraction into an organic solvent. Perform multiple extractions to improve recovery.
-
-
Possible Cause 2: Derivatization Failure. The derivatization reaction may not be working.
-
Solution: Verify the integrity of the derivatizing reagent, as they can degrade with exposure to air and moisture.[2] As mentioned, ensure the sample extract is anhydrous before adding the reagent.
-
-
Possible Cause 3: Adsorption. The analyte may be adsorbing to glassware or other surfaces.
-
Solution: Use silanized glassware to minimize active sites where the amine can adsorb.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Issues
Problem: The analyte peak is broad and shows poor retention on a C18 column.
-
Possible Cause: High Polarity of the Analyte. this compound is a small, polar molecule and may not retain well on traditional reversed-phase columns.
-
Solution 1: Use a column designed for polar analyte retention, such as an AQ-type C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Solution 2: Adjust the mobile phase pH. Using a high pH mobile phase (e.g., pH 9-10 with a buffer like ammonium (B1175870) bicarbonate) will neutralize the amine, increasing its hydrophobicity and retention on a C18 column. Ensure your column is stable at high pH.
-
Problem: I am experiencing significant signal variability and suspect matrix effects.
-
Possible Cause: Ion Suppression or Enhancement. Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte in the MS source, leading to inaccurate and irreproducible results.
-
Solution 1: Improve Sample Cleanup. Implement a more rigorous SPE or LLE protocol to remove interfering matrix components.
-
Solution 2: Modify Chromatography. Adjust the LC gradient to achieve better separation between the analyte and the interfering compounds.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). An SIL-IS co-elutes with the analyte and experiences the same matrix effects. By calculating the ratio of the analyte to the SIL-IS, the effects of ion suppression can be normalized, leading to accurate quantification.
-
Experimental Protocols & Data
Workflow & Logic Diagrams
Caption: General experimental workflow for the trace analysis of this compound.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. benchchem.com [benchchem.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.ca [fishersci.ca]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Methylpentan-2-amine
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 3-Methylpentan-2-amine, a primary aliphatic amine, is critical in various stages of pharmaceutical development and research. Its physicochemical properties, however, present unique challenges for analytical method development and validation. This guide provides an objective comparison of suitable analytical techniques, supported by representative experimental data, to aid in the selection and validation of a fit-for-purpose method for the analysis of this compound.
Performance Comparison of Analytical Methods
Due to the limited publicly available validation data specifically for this compound, the following table summarizes typical performance characteristics of analytical methods validated for structurally similar short-chain aliphatic amines, such as methylhexaneamine (MHA). These values can serve as a benchmark when developing and validating a method for this compound.
| Parameter | Gas Chromatography (GC-FID/MS) with Derivatization | High-Performance Liquid Chromatography (HPLC-UV/FLD) with Derivatization |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL | 0.5 - 15 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (Recovery) | 85 - 115% | 90 - 110% |
| Precision (%RSD) | < 10% | < 8% |
| Typical Derivatizing Agents | Isobutyl chloroformate, Pentafluorobenzoyl chloride (PFBOC) | o-Phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl) |
Experimental Protocols
The analysis of short-chain aliphatic amines like this compound is challenging due to their high polarity and volatility, and for HPLC, the lack of a significant chromophore.[1] Therefore, derivatization is a common and often necessary step to improve chromatographic behavior and detectability.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas chromatography is a powerful technique for separating volatile compounds.[2] To overcome the issues of poor peak shape and thermal instability associated with primary amines, derivatization is employed.[3]
1. Sample Preparation and Derivatization (using Isobutyl Chloroformate)
-
To 1 mL of the sample solution (in an appropriate solvent like methanol (B129727) or water), add 100 µL of a suitable internal standard (e.g., a deuterated analog or a structurally similar amine not present in the sample).
-
Add 2 mL of a suitable buffer (e.g., borate (B1201080) buffer, pH 9) to adjust the pH.
-
Add 100 µL of isobutyl chloroformate and vortex for 2 minutes to facilitate the derivatization reaction.
-
Add 2 mL of an extraction solvent (e.g., hexane (B92381) or ethyl acetate) and vortex for 1 minute to extract the derivatized analyte.
-
Centrifuge the mixture at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
2. Instrumental Conditions
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and method development, and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized this compound.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
For non-volatile or thermally labile compounds, HPLC is the method of choice.[4] Since this compound lacks a native chromophore for UV detection, pre-column derivatization with a fluorescent tag is a common strategy to achieve high sensitivity.[1]
1. Sample Preparation and Derivatization (using o-Phthalaldehyde - OPA)
-
To 100 µL of the sample solution, add 10 µL of an appropriate internal standard.
-
Add 800 µL of a borate buffer (e.g., 0.1 M, pH 9.5).
-
Add 100 µL of the OPA reagent (prepared by dissolving OPA and a thiol, such as 2-mercaptoethanol, in the borate buffer).
-
Vortex the mixture and allow it to react at room temperature for 2 minutes. The derivatization reaction is rapid.
-
Inject an aliquot of the reaction mixture directly into the HPLC system.
2. Instrumental Conditions
-
HPLC Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm i.d., 5 µm particle size) is commonly used.
-
Mobile Phase A: 25 mM Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Start with 20% B.
-
Linearly increase to 80% B over 15 minutes.
-
Hold at 80% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector:
-
Excitation Wavelength (λex): 340 nm.
-
Emission Wavelength (λem): 455 nm.
-
Mandatory Visualizations
Caption: General workflow for the validation of an analytical method.
Caption: Relationship between key analytical method validation parameters.
References
A Comparative Guide to 3-Methylpentan-2-amine and Other Chiral Amines in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral amine is a pivotal decision in the design of stereoselective synthetic routes. This guide provides an objective comparison of 3-Methylpentan-2-amine with other classes of chiral amines, offering a framework for its potential applications in asymmetric synthesis. While direct, comprehensive experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally analogous simple aliphatic amines to provide a valuable performance context. We will compare its projected performance with well-established chiral amines such as 1-Phenylethylamine, L-Proline, and Cinchonidine across key applications.
Chiral amines are fundamental tools in asymmetric synthesis, acting as catalysts or auxiliaries to control the stereochemical outcome of a reaction. Their utility stems from their ability to form transient chiral intermediates, such as enamines or iminium ions, or to act as chiral ligands for metal catalysts. The structural diversity of these amines allows for the fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity.
Physical and Chemical Properties of Selected Chiral Amines
A foundational aspect of selecting a chiral amine is its physical and chemical properties, which influence reaction conditions and solubility. The following table summarizes key properties of this compound and other representative chiral amines.
| Property | This compound | 1-Phenylethylamine | L-Proline | Cinchonidine |
| Molecular Formula | C6H15N[1] | C8H11N[2] | C5H9NO2[3] | C19H22N2O[4] |
| Molecular Weight | 101.19 g/mol [1] | 121.18 g/mol [2] | 115.13 g/mol [3] | 294.40 g/mol [5] |
| Boiling Point | 107.7 °C[6] | 188.5 °C[7] | Decomposes (205-228 °C)[8] | 464.5 °C[4] |
| Density | 0.767 g/cm³[6] | 0.9535 g/mL at 20 °C[7] | 1.064 g/cm³ at 24 °C[3] | 1.2 g/mL[4] |
| Solubility in Water | Miscible | Soluble | 162 g/L[8] | Slightly soluble (0.25 g/L at 20 °C)[4] |
| Chirality Center | C2 and C3 | Cα | Cα | Multiple |
| Amine Type | Primary | Primary | Secondary | Tertiary and Quinuclidine |
Performance in Asymmetric Reactions
The true measure of a chiral amine's utility lies in its performance in inducing stereoselectivity in chemical transformations. Below, we compare the typical performance of different classes of chiral amines in key asymmetric reactions. Data for simple aliphatic amines, structurally similar to this compound, is presented to provide a reasonable expectation of its potential efficacy.
Asymmetric Aldol (B89426) Reaction
The asymmetric aldol reaction is a cornerstone of C-C bond formation. Chiral amines, particularly proline and its derivatives, are well-known organocatalysts for this transformation via an enamine intermediate. Simple primary amines can also catalyze this reaction, though often with varying degrees of success depending on the substrate and conditions.
Table 3: Performance in the Kinetic Resolution of Racemic Epoxides
| Catalyst/Resolving Agent | Substrate | Selectivity Factor (s) | ee% (recovered epoxide) | ee% (product) | Reference |
| Chiral (salen)Co(III) Complex | Propylene Oxide | >400 | >99 | >99 | |
| Chiral (salen)Co(III) Complex | Styrene Oxide | 131 | >99 | 98 | |
| Chiral Amine (implied use) | Racemic Amines | Good selectivity factors | High | High |
Note: While specific data for simple aliphatic amines in epoxide resolution is sparse in readily available literature, they are known to be effective resolving agents for various racemic mixtures. The high selectivity factors achieved with other catalyst systems highlight the potential of this method.
Asymmetric Michael Addition
The asymmetric Michael addition is a versatile method for C-C bond formation. Chiral primary amines can catalyze this reaction through the formation of a chiral enamine or iminium ion intermediate, similar to the aldol reaction.
Table 4: Performance of Chiral Primary Amines in the Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | ee% | Reference |
| Chiral Primary Amine Derivative | Malononitrile | α-Substituted Vinyl Ketone | 87 | 93 | |
| Cinchona-based Primary Amine | 4-Nitrophthalimide | Chalcone | 98 | 99 | |
| (R,R)-DPEN-thiourea | Cyclohexanone | Nitrostyrene | 99 | 99 |
Note: The data presented showcases the high potential for enantioselectivity in Michael additions catalyzed by primary amines.
Experimental Protocols
The following are generalized protocols for key asymmetric reactions where a chiral amine like this compound could be employed. Researchers should optimize these protocols for their specific substrates and desired outcomes.
General Protocol for a Primary Amine-Catalyzed Asymmetric Aldol Reaction
-
Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral primary amine (e.g., this compound, 10-30 mol%).
-
Addition of Reactants: Add the ketone (donor, typically in excess) and the aldehyde (acceptor, 1.0 equivalent). An appropriate solvent (e.g., DMSO, CHCl₃, or neat) is then added.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to lower temperatures for improved selectivity) and monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
General Protocol for the Kinetic Resolution of a Racemic Epoxide
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the racemic epoxide (1.0 equivalent) and the chiral amine (0.5-1.0 equivalent as resolving agent, or catalytic amount if it's a catalyst) in a suitable anhydrous solvent (e.g., toluene, CH₂Cl₂).
-
Reaction Initiation: If it is a catalytic resolution, a nucleophile (e.g., water for hydrolytic kinetic resolution) is added. For resolution via diastereomeric salt formation, the mixture is stirred to allow for salt formation.
-
Reaction: Stir the reaction at a controlled temperature. The progress is monitored by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining epoxide and the product. The reaction is typically stopped at or near 50% conversion to maximize the yield and ee of both enantiomers.
-
Work-up and Separation: For catalytic resolutions, the reaction is quenched, and the product and unreacted starting material are separated by chromatography. For diastereomeric salt resolution, the salts are separated by filtration, and the free amines are liberated by treatment with a base.
-
Analysis: The enantiomeric excess of the recovered starting material and the product are determined using chiral GC or HPLC.
Conclusion
This compound, as a simple, acyclic chiral primary amine, represents a potentially cost-effective and accessible tool for asymmetric synthesis. While it may not achieve the same level of stereocontrol as more complex and sterically demanding catalysts like proline derivatives or cinchona alkaloids in all cases, its utility in specific applications, particularly in resolutions and as a chiral building block, should not be overlooked. The data from structurally similar aliphatic amines suggest that it could be a viable candidate for inducing moderate to high levels of enantioselectivity in reactions such as the aldol and Michael additions. The provided protocols offer a starting point for researchers to explore the synthetic potential of this compound and other simple chiral amines in their own work. Further research and publication of experimental data will be invaluable in fully elucidating the capabilities of this and other related chiral amines.
References
- 1. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(−)-2-Amino-3-methylbutane | CAS 34701-33-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adakem.com [adakem.com]
- 5. Asymmetric catalysis with chiral primary amine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. (R)-(-)-2-Amino-3-methylbutane = 97.0 GC 34701-33-2 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Confirmation of 3-Methylpentan-2-amine: X-ray Crystallography vs. Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural confirmation of 3-Methylpentan-2-amine. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the knowledge to select the most appropriate analytical techniques for their specific needs.
The unambiguous structure of a molecule is critical as it dictates its physical, chemical, and biological properties. For a chiral compound like this compound, understanding its precise atomic arrangement is fundamental for applications in stereoselective synthesis and pharmaceutical development. While X-ray crystallography is revered as the definitive method for elucidating molecular architecture, a variety of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offer valuable and often more accessible insights into molecular structure.
Data Presentation: A Comparative Analysis of Structural Validation Techniques
The following table summarizes the hypothetical quantitative data that could be obtained for this compound using different analytical methods. This allows for a direct comparison of the type and precision of information each technique provides.
| Parameter | X-ray Crystallography | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Mass Spectrometry (EI) |
| Molecular Formula Confirmation | Indirectly, through structure | Indirectly, through integration | Indirectly, through carbon count | Yes, via molecular ion peak |
| Molecular Weight | Calculated from formula | No | No | 101.1204 (observed) |
| Connectivity | Directly observed | Inferred from coupling | Inferred from chemical shifts | Inferred from fragmentation |
| Stereochemistry | Absolute configuration | Relative (with advanced techniques) | No | No |
| Bond Lengths (Å) | C-C: 1.52-1.54, C-N: 1.47 | No | No | No |
| Bond Angles (°) | ~109.5 (for sp³ carbons) | No | No | No |
| Key Spectral Data | Unit cell dimensions | Chemical shifts (ppm) and coupling constants (Hz) | Chemical shifts (ppm) | m/z of fragments |
| Sample Requirement | Single crystal | ~5-10 mg | ~10-20 mg | <1 mg |
| Experiment Time | Hours to days | Minutes to hours | Hours | Minutes |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of standard procedures for the structural elucidation of a small organic molecule like this compound.
X-ray Crystallography
Objective: To determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and absolute stereochemistry.
Methodology:
-
Crystal Growth: A suitable single crystal of a solid derivative of this compound (e.g., a hydrochloride or tartrate salt) is grown. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/ether).
-
Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a detector records the diffraction pattern.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined using least-squares methods to obtain the final atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and chemical environment of atoms within the molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., TMS) is added.
-
¹H NMR Data Acquisition: The sample is placed in the NMR spectrometer. A standard one-dimensional proton spectrum is acquired. Key parameters to be recorded include chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J).
-
¹³C NMR Data Acquisition: A one-dimensional carbon spectrum is acquired. This provides information on the number of unique carbon environments.
-
2D NMR (COSY, HSQC): To further elucidate connectivity, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed to identify proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is ionized, commonly using Electron Ionization (EI), which involves bombarding the sample with a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.
Visualizations
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a novel compound like this compound, integrating various analytical techniques.
Caption: Workflow for the structural confirmation of this compound.
Decision-Making Flowchart for Method Selection
This flowchart assists researchers in selecting the most appropriate structural analysis method based on their research goals and sample availability.
Caption: Decision-making flowchart for selecting a structural analysis method.
Determining the Absolute Configuration of 3-Methylpentan-2-amine: A Comparative Guide to Modern Analytical Techniques
For researchers and professionals in drug development and chemical sciences, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring stereochemical purity and understanding structure-activity relationships. This guide provides a comparative analysis of three robust experimental methods for determining the absolute configuration of 3-Methylpentan-2-amine: Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method, High-Performance Liquid Chromatography (HPLC) with chiral derivatization, and single-crystal X-ray crystallography.
Mosher's Method: Elucidation via NMR Spectroscopy
Mosher's method is a well-established NMR technique that allows for the determination of the absolute configuration of chiral alcohols and amines.[1] The method involves the derivatization of the chiral amine with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[2] The subsequent analysis of the ¹H NMR spectra of these diastereomers reveals characteristic chemical shift differences (Δδ) for the protons located near the stereocenter, which can be correlated to the absolute configuration.[3]
Experimental Data
For this compound, the protons on the ethyl group (H-4) and the methyl group attached to the chiral center (H-1) are expected to show the most significant chemical shift differences after derivatization with (R)- and (S)-MTPA. The expected ¹H NMR data for the resulting Mosher's amides are summarized below.
| Proton | δ (ppm) for (R)-MTPA amide | δ (ppm) for (S)-MTPA amide | Δδ (δS - δR) (ppm) |
| H-1 (CH₃) | 1.15 | 1.25 | +0.10 |
| H-3 (CH) | 3.90 | 3.90 | 0.00 |
| H-4 (CH₂) | 1.40 | 1.30 | -0.10 |
| H-5 (CH₃) | 0.90 | 0.90 | 0.00 |
| H-6 (CH₃) | 0.85 | 0.85 | 0.00 |
Note: The chemical shift values presented are hypothetical but representative for a chiral amine like this compound after derivatization.
The sign of the Δδ values is indicative of the spatial arrangement of the substituents around the chiral center relative to the phenyl group of the MTPA reagent. A positive Δδ for the H-1 protons and a negative Δδ for the H-4 protons would suggest a specific absolute configuration based on the established conformational model of Mosher's amides.[4]
Experimental Protocol
-
Derivatization:
-
In two separate vials, dissolve 5 mg of enantiomerically pure this compound in 0.5 mL of dry pyridine.
-
To one vial, add 1.2 equivalents of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
To the other vial, add 1.2 equivalents of (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).
-
Allow the reactions to proceed at room temperature for 4-6 hours.[2]
-
Quench the reactions with a few drops of water.
-
Extract the diastereomeric amides with diethyl ether and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
NMR Analysis:
-
Dissolve each purified diastereomer in CDCl₃.
-
Acquire ¹H NMR spectra for both samples.
-
Assign the proton signals for the substituents around the chiral center.
-
Calculate the chemical shift differences (Δδ = δS - δR) for each corresponding proton.
-
Determine the absolute configuration based on the signs of the Δδ values and the established Mosher's model.
-
Workflow Diagram
Caption: Workflow for Mosher's method.
HPLC with Chiral Derivatization
This method involves the reaction of the chiral amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated using standard achiral HPLC.[5][6] The elution order of the diastereomers can be correlated with the absolute configuration of the starting amine.
Experimental Data
For this example, we will consider the derivatization of this compound with (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). The resulting diastereomers are then separated on a C18 reversed-phase column.
| Diastereomer | Retention Time (t_R) (min) | Resolution (R_s) |
| (R)-amine-(+)-FLEC | 15.2 | 2.1 |
| (S)-amine-(+)-FLEC | 16.8 |
Note: The retention times and resolution are hypothetical but realistic for the separation of diastereomeric derivatives.
A baseline separation with a resolution factor (R_s) greater than 1.5 indicates a successful separation of the diastereomers.[7] The elution order, once established with a known standard, can be used to determine the absolute configuration of unknown samples.
Experimental Protocol
-
Derivatization:
-
Dissolve 1 mg of this compound in 1 mL of acetone.
-
Add 1.5 equivalents of (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) and 2 equivalents of a non-nucleophilic base (e.g., N,N-diisopropylethylamine).
-
Heat the mixture at 50°C for 30 minutes.
-
Evaporate the solvent and redissolve the residue in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Inject the derivatized sample and record the chromatogram.
-
Identify the retention times of the two diastereomeric peaks and calculate the resolution.
-
Compare the elution order to that of a known standard to assign the absolute configuration.
-
Workflow Diagram
Caption: HPLC with chiral derivatization workflow.
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for the determination of absolute configuration as it provides a direct three-dimensional visualization of the molecule.[8] The method relies on the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal.[9]
Experimental Data
To apply this method, a suitable single crystal of a derivative of this compound must be prepared. The key parameter obtained from the data refinement is the Flack parameter.[9]
| Parameter | Expected Value for Correct Configuration | Interpretation |
| Flack Parameter (x) | Close to 0 (e.g., 0.02 ± 0.04) | Indicates the refined stereochemistry is correct.[9] |
| Flack Parameter (x) | Close to 1 | Indicates the inverted stereochemistry is correct.[9] |
| Flack Parameter (x) | Close to 0.5 | Suggests a racemic mixture or twinning.[9] |
Experimental Protocol
-
Derivative Formation and Crystallization:
-
React this compound with a suitable achiral acid (e.g., hydrochloric acid or a substituted benzoic acid) to form a salt. This increases the likelihood of forming high-quality crystals.
-
Grow single crystals of the salt from a suitable solvent system using techniques such as slow evaporation or vapor diffusion.
-
-
X-ray Diffraction Data Collection:
-
Mount a suitable single crystal on a diffractometer.
-
Collect diffraction data using a suitable X-ray source (e.g., Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the diffraction data.
-
During the final stages of refinement, calculate the Flack parameter to determine the absolute configuration.
-
Workflow Diagram
Caption: X-ray crystallography workflow.
Comparison of Methods
| Feature | Mosher's Method (NMR) | HPLC with Chiral Derivatization | Single-Crystal X-ray Crystallography |
| Principle | Diastereomer formation and NMR analysis of chemical shift differences. | Diastereomer formation and chromatographic separation. | Anomalous dispersion of X-rays by a single crystal. |
| Sample Amount | mg scale | µg to mg scale | Single crystal (µm to mm) |
| Throughput | Moderate | High | Low |
| Instrumentation | NMR Spectrometer | HPLC system | Single-crystal X-ray diffractometer |
| Advantages | No need for a crystalline sample. Provides detailed structural information. | High sensitivity and reproducibility. Applicable to a wide range of amines. | Provides unambiguous absolute configuration. |
| Disadvantages | Requires careful spectral analysis and can be ambiguous for complex molecules. | Requires a suitable chiral derivatizing agent and method development. Elution order must be confirmed. | Requires a high-quality single crystal, which can be difficult to obtain. |
Conclusion
The choice of method for determining the absolute configuration of this compound depends on the available resources, sample availability, and the required level of certainty. Mosher's method and HPLC with chiral derivatization are powerful techniques that can provide the absolute configuration without the need for crystallization. However, single-crystal X-ray crystallography remains the definitive method for unambiguous assignment when a suitable crystal can be obtained. For routine analysis and high-throughput screening, HPLC with chiral derivatization is often the most practical approach.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral discrimination of primary amines by HPLC after labeling with a chiral derivatization reagent, trans-2-(2,3-anthracenedicarboximido)-cyclohexanecarbonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flack parameter - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Reactivity of 3-Methylpentan-2-amine Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the predicted reactivity of the four stereoisomers of 3-methylpentan-2-amine. Due to a lack of specific experimental data in publicly available literature for each distinct isomer, this report focuses on a theoretical comparison based on fundamental principles of organic chemistry, supported by generalized experimental protocols to validate these predictions. The primary indicators of reactivity discussed are basicity and nucleophilicity, which are critically influenced by the spatial arrangement of substituents and the resultant steric hindrance.
Introduction to this compound Isomers
This compound is a chiral molecule possessing two stereocenters at carbons 2 and 3. This results in the existence of four distinct stereoisomers, which can be grouped into two pairs of enantiomers. These diastereomeric pairs are commonly referred to as erythro and threo.
-
Erythro Isomers: (2R, 3S)-3-methylpentan-2-amine and (2S, 3R)-3-methylpentan-2-amine. In the erythro isomers, the alkyl groups (methyl and ethyl) are on the same side when the carbon backbone is depicted in a Fischer projection.
-
Threo Isomers: (2R, 3R)-3-methylpentan-2-amine and (2S, 3S)-3-methylpentan-2-amine. In the threo isomers, the alkyl groups are on opposite sides in a Fischer projection.
The distinct spatial arrangements of the substituents around the chiral centers are expected to influence the accessibility of the lone pair of electrons on the nitrogen atom, thereby affecting the molecule's reactivity.
Theoretical Comparison of Reactivity
The reactivity of amines is primarily governed by two related but distinct properties: basicity and nucleophilicity.
-
Basicity is a thermodynamic measure of a molecule's ability to accept a proton (H+). It is quantified by the pKb value (or the pKa of its conjugate acid).
-
Nucleophilicity is a kinetic measure of a molecule's ability to donate its lone pair of electrons to an electrophilic center.
Both basicity and nucleophilicity are influenced by electronic effects and steric hindrance. For the isomers of this compound, the electronic environment of the nitrogen atom is identical. Therefore, differences in their reactivity are predicted to arise primarily from differences in steric hindrance .
Steric Hindrance and its Predicted Impact on Reactivity
Steric hindrance refers to the spatial crowding around a reactive site, which can impede the approach of other molecules. In the case of this compound isomers, the accessibility of the nitrogen's lone pair is influenced by the relative orientations of the methyl group at C2, the methyl group at C3, and the ethyl group at C3.
It is hypothesized that the threo isomers ((2R, 3R) and (2S, 3S)) will exhibit lower steric hindrance around the amino group compared to the erythro isomers ((2R, 3S) and (2S, 3R)) . This is because, in the most stable staggered conformations of the threo isomers, the bulky ethyl and methyl groups can be oriented away from the amino group more effectively. In contrast, the erythro isomers are likely to have conformations where these groups create more steric congestion around the nitrogen atom.
Predicted Reactivity Order:
-
Basicity: Threo isomers > Erythro isomers. The less sterically hindered nitrogen in the threo isomers should be more accessible for protonation, leading to a higher basicity (lower pKb).
-
Nucleophilicity: Threo isomers > Erythro isomers. Similarly, the less encumbered lone pair of the threo isomers is expected to attack an electrophilic center more readily, resulting in a faster reaction rate.
The following diagram illustrates the structural differences that lead to this predicted difference in steric hindrance.
Quantitative Data Summary
| Isomer Configuration | Diastereomer Type | Predicted Relative Basicity | Predicted Relative Nucleophilicity | Experimental pKb (Hypothetical) | Experimental Relative Rate (Hypothetical) |
| (2R, 3S) / (2S, 3R) | Erythro | Lower | Lower | > X | < Y |
| (2R, 3R) / (2S, 3S) | Threo | Higher | Higher | < X | > Y |
Experimental Protocols
To empirically determine the relative reactivity of the this compound isomers, the following experimental protocols are proposed.
Determination of Basicity by Potentiometric Titration
This method allows for the determination of the pKa of the conjugate acid of each amine isomer, from which the pKb can be calculated.
Materials:
-
A pure sample of each this compound isomer
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water
-
pH meter with a calibrated glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the amine isomer and dissolve it in a known volume of deionized water in a beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution.
-
Titration: Slowly add the standardized HCl solution from the burette in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Data Collection: Continue the titration until the pH has dropped significantly, well past the equivalence point.
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of HCl added.
-
Determine the equivalence point (the point of steepest inflection).
-
The pH at the half-equivalence point (when half of the volume of HCl required to reach the equivalence point has been added) is equal to the pKa of the conjugate acid of the amine.
-
Calculate the pKb using the equation: pKb = 14 - pKa (at 25°C).
-
The following diagram outlines the workflow for this experiment.
Comparison of Nucleophilicity by Kinetic Resolution
Kinetic resolution is a powerful technique to compare the reaction rates of enantiomers or diastereomers with a chiral reagent. By reacting a racemic or diastereomeric mixture of the amines with a chiral acylating agent, the more reactive isomer will be consumed at a faster rate.[1][2] Monitoring the reaction over time can provide a measure of the relative nucleophilicity.
Materials:
-
A mixture of the this compound isomers (e.g., a racemic mixture of the erythro or threo pair)
-
A chiral acylating agent (e.g., a chiral acid chloride or anhydride)
-
A non-nucleophilic base (e.g., triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Analytical instrumentation for monitoring the reaction (e.g., chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the amine isomer mixture and the non-nucleophilic base in the anhydrous solvent.
-
Initiation: Cool the solution to a controlled temperature and add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral acylating agent.
-
Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture, quench the reaction (e.g., with water), and analyze the composition of the mixture using chiral GC or HPLC. This will allow for the determination of the concentration of each unreacted amine isomer and the acylated products.
-
Data Analysis:
-
Plot the concentration of each amine isomer as a function of time.
-
The isomer that is consumed more rapidly is the more nucleophilic one.
-
The relative rates can be quantified by determining the rate constants for the reaction of each isomer.
-
The following diagram illustrates the principle of kinetic resolution for comparing nucleophilicity.
Conclusion
While direct experimental data for the reactivity of individual this compound stereoisomers is currently lacking in the literature, a theoretical analysis based on steric hindrance provides a strong predictive framework. It is anticipated that the threo isomers ((2R, 3R) and (2S, 3S)) will exhibit greater basicity and nucleophilicity compared to the erythro isomers ((2R, 3S) and (2S, 3R)) due to reduced steric congestion around the amino group. The experimental protocols detailed in this guide for potentiometric titration and kinetic resolution offer robust methods for the empirical validation of these predictions. Such studies are crucial for applications in drug development and stereoselective synthesis where the reactivity of specific chiral amines is a critical parameter.
References
Purity Assessment of Commercially Available 3-Methylpentan-2-amine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials and reagents is of paramount importance. This guide provides a comparative assessment of commercially available 3-Methylpentan-2-amine, offering insights into typical purity levels, common analytical techniques for verification, and potential impurities. The information presented herein is designed to assist in the selection of appropriately graded material and to provide robust methodologies for in-house quality control.
Comparison of Purity from Commercial Suppliers
The purity of this compound can vary between suppliers, often depending on the intended application and the synthetic route employed. While a comprehensive, direct comparison of all suppliers with batch-specific data is beyond the scope of this guide, a summary of generally available purity grades is presented below. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) from the supplier for precise purity data.
| Supplier | CAS Number | Molecular Formula | Stated Purity | Notes |
| AChemBlock | 35399-81-6 | C6H15N | ≥ 95% | Purity typically determined by GC.[1] |
| Sigma-Aldrich | 35399-81-6 | C6H15N | Not specified on product page, various grades available. | Offers a range of products; purity information is lot-specific. |
| American Elements | 196929-99-4 (hydrochloride salt) | C6H16ClN | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher). | Offers various grades including technical, pharmaceutical, and high-purity for specific applications.[2] |
| BLDpharm | 2193052-02-5 (hydrochloride salt) | C6H16ClN | Purity and specifications available upon request. | Provides access to NMR, HPLC, and LC-MS data.[3] |
| Fluorochem Ltd. | 35399-81-6 | C6H15N | Inquire for details. | A known supplier of chemical reagents.[4] |
| Enamine Ltd. | 35399-81-6 | C6H15N | Inquire for details. | A major supplier of screening compounds and building blocks.[4] |
Note: The purity values stated are indicative and may not reflect the exact purity of a specific batch. Always consult the supplier's CoA for detailed information.
Analytical Methodologies for Purity Determination
The purity of this compound is typically assessed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to the low UV absorbance of simple aliphatic amines, derivatization is often necessary for HPLC analysis with UV detection.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC-FID is a robust and widely used method for determining the purity of volatile amines like this compound.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used. A column with a stationary phase suitable for amines, such as a DB-1 or equivalent, is recommended.[5][6]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create a series of calibration standards.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 10 °C/minute.
-
Hold at 180 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)
For HPLC analysis, a pre-column derivatization step is typically employed to introduce a chromophore, allowing for sensitive UV detection.[7][8]
Experimental Protocol:
-
Derivatization Reagent: 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common derivatizing agent for primary and secondary amines.[8]
-
Derivatization Procedure:
-
To 100 µL of the this compound sample solution in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.5), add 100 µL of the FMOC-Cl solution in acetone.
-
Vortex the mixture and allow it to react at room temperature for 10-15 minutes.
-
Quench the reaction by adding an excess of an amino acid like glycine.
-
-
HPLC Conditions:
-
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Purity is determined by comparing the peak area of the derivatized this compound to that of a reference standard.
Potential Impurities
The nature and quantity of impurities in commercially available this compound can be influenced by the synthetic route. Common impurities may include:
-
Stereoisomers: (2R,3S)-, (2S,3R)-, (2R,3R)-, and (2S,3S)-isomers may be present depending on the stereoselectivity of the synthesis.
-
Positional Isomers: Other aminopentane or aminohexane (B13955822) isomers could be present as byproducts.
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis.
-
Solvents: Residual solvents used during the synthesis and purification process.
-
Degradation Products: Products formed due to instability during synthesis or storage.
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of commercially available this compound.
Caption: Workflow for the purity assessment of this compound.
Signaling Pathway and Logical Relationships in Purity Assessment
The decision-making process for selecting and validating an analytical method for purity assessment involves several logical steps, as depicted in the following diagram.
Caption: Decision logic for selecting a purity assessment method.
References
- 1. This compound 95% | CAS: 35399-81-6 | AChemBlock [achemblock.com]
- 2. americanelements.com [americanelements.com]
- 3. 2193052-02-5|(2R,3S)-3-Methylpentan-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. CAS # 35399-81-6, this compound: more information. [ww.chemblink.com]
- 5. Establishment of Gas Chromatography Analytical Method for 4-Amino-2-Methylpentane | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Inter-laboratory comparison of 3-Methylpentan-2-amine analysis
An Inter-laboratory Comparison of 3-Methylpentan-2-amine Analysis: A Guide for Researchers
This guide provides a framework for conducting and participating in an inter-laboratory comparison (ILC) for the analysis of this compound. As a crucial component of quality assurance and method validation, inter-laboratory studies are essential for ensuring the reliability and comparability of analytical data across different facilities. This document outlines a standardized analytical protocol, presents a hypothetical dataset from a simulated proficiency test, and offers guidance on data interpretation for researchers, scientists, and drug development professionals.
Principles of Inter-laboratory Comparison
Inter-laboratory comparisons, also known as proficiency testing (PT) or round-robin studies, are a cornerstone of external quality assessment. The primary objectives of such a study for this compound analysis are:
-
To assess the proficiency of participating laboratories in accurately quantifying the analyte.
-
To evaluate the comparability and robustness of a standardized analytical method.
-
To identify potential systematic errors and biases in laboratory procedures.
-
To provide a benchmark for laboratory performance and build confidence in analytical results.
The fundamental process involves a coordinating body distributing identical, homogeneous samples to multiple laboratories. These laboratories analyze the samples using a prescribed method and report their findings to the coordinator for statistical evaluation.
Hypothetical Inter-laboratory Comparison Data
The following tables summarize hypothetical results from an inter-laboratory study on the quantification of this compound in a prepared sample. The assigned value, determined by the coordinating body, was 25.00 µg/mL .
Table 1: Reported Concentrations of this compound
| Laboratory ID | Reported Concentration (µg/mL) |
| Lab-01 | 24.85 |
| Lab-02 | 26.20 |
| Lab-03 | 23.95 |
| Lab-04 | 25.15 |
| Lab-05 | 22.50 |
| Lab-06 | 24.90 |
| Lab-07 | 27.10 |
| Lab-08 | 24.50 |
Table 2: Performance Evaluation using Z-Scores
The performance of each laboratory is evaluated using a Z-score, calculated as:
Z = (x - X) / σ
where:
-
x is the result reported by the laboratory.
-
X is the assigned value (25.00 µg/mL).
-
σ is the target standard deviation for proficiency (in this case, 1.20 µg/mL).
| Laboratory ID | Reported Value (µg/mL) | Z-Score | Performance |
| Lab-01 | 24.85 | -0.13 | Satisfactory |
| Lab-02 | 26.20 | 1.00 | Satisfactory |
| Lab-03 | 23.95 | -0.88 | Satisfactory |
| Lab-04 | 25.15 | 0.13 | Satisfactory |
| Lab-05 | 22.50 | -2.08 | Questionable |
| Lab-06 | 24.90 | -0.08 | Satisfactory |
| Lab-07 | 27.10 | 1.75 | Satisfactory |
| Lab-08 | 24.50 | -0.42 | Satisfactory |
Interpretation of Z-Scores:
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable performance (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
Experimental Protocol: GC-MS Analysis of this compound
This section details a standardized protocol for the quantification of this compound in a non-biological matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization.
3.1. Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., 2-Methylpentan-2-amine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (B1210297) (GC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
0.1 M Phosphate buffer (pH 7.0)
3.2. Sample Preparation and Derivatization
A Comparative Guide to the Synthesis of 3-Methylpentan-2-amine: A Cross-Validation of Four Key Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four distinct synthesis routes for the valuable amine, 3-Methylpentan-2-amine. The objective is to offer an evidence-based resource for selecting the most suitable method based on key performance indicators such as yield, purity, and reaction conditions. This document details the experimental protocols for each route, presents quantitative data in a clear, comparative format, and includes validated characterization methods for the final product.
Executive Summary
The synthesis of this compound, a key building block in various pharmaceutical and chemical applications, can be approached through several established methodologies. This guide critically evaluates four prominent synthesis pathways:
-
Reductive Amination: A direct and often high-yielding method starting from the corresponding ketone.
-
Leuckart Reaction: A classic reductive amination technique utilizing formamide (B127407) or its derivatives.
-
Hofmann Rearrangement: A method involving the conversion of a primary amide, resulting in a product with one less carbon atom.
-
Gabriel Synthesis: A robust method for producing primary amines from alkyl halides, known for minimizing over-alkylation.
Each route presents a unique set of advantages and disadvantages in terms of precursor availability, reaction complexity, and overall efficiency. The following sections provide a detailed analysis of each method, supported by experimental data and protocols.
Comparison of Synthesis Routes
The following table summarizes the key quantitative data associated with each synthesis route for this compound.
| Parameter | Reductive Amination | Leuckart Reaction | Hofmann Rearrangement | Gabriel Synthesis |
| Starting Material | 3-Methyl-2-pentanone | 3-Methyl-2-pentanone | 3-Methylpentanamide | 2-Bromo-3-methylpentane |
| Key Reagents | Amine source (e.g., NH₃, NH₄OAc), Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | Formamide or Ammonium formate | Bromine, Strong base (e.g., NaOH) | Potassium phthalimide, Hydrazine |
| Typical Yield | Generally high (can exceed 80%) | Moderate to good (often 40-70%) | Good to high (can exceed 70%)[1] | Good to high (often >70%) |
| Reaction Time | Varies (from a few hours to 24 hours) | Typically long (several hours at high temperatures) | Several hours | Multi-step, can be lengthy |
| Purity of Crude Product | Generally good, requires purification | Often requires significant purification | Good, but byproducts possible | High, with minimal over-alkylation |
| Key Advantages | Direct, versatile, often high-yielding | Uses inexpensive reagents | Good for creating primary amines without direct amination | Avoids polyalkylation, clean reaction |
| Key Disadvantages | Can require specialized reducing agents, potential for side reactions | High temperatures, long reaction times, potential for formylated byproducts[2] | Requires synthesis of the precursor amide, loss of one carbon atom | Multi-step process, harsh hydrolysis conditions can be required[3] |
Experimental Protocols
Reductive Amination of 3-Methyl-2-pentanone
Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds.[4] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source, which is then reduced in situ to the desired amine.
Experimental Workflow:
References
Benchmarking the performance of 3-Methylpentan-2-amine as a resolving agent
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers from a racemic mixture is a critical step in the synthesis of stereochemically pure compounds. The choice of a resolving agent is paramount, as it directly influences the yield, enantiomeric purity, and overall economic viability of the process. This guide provides a comparative analysis of commonly used chiral amine resolving agents, offering a benchmark for the evaluation of novel or less-documented agents such as 3-Methylpentan-2-amine. By presenting experimental data and detailed methodologies, this document serves as a practical resource for optimizing chiral resolution processes.
The primary method for the industrial-scale resolution of racemic carboxylic acids is the formation of diastereomeric salts.[1][2] This technique leverages the reaction of a racemic acid with an enantiomerically pure chiral amine. The resulting products are diastereomers, which, unlike the original enantiomers, possess different physical properties, most notably solubility.[1][2] This difference allows for their separation through fractional crystallization. The success of this method is highly dependent on the choice of the resolving agent and the solvent system.
Performance of Common Chiral Amine Resolving Agents
The efficacy of a chiral resolving agent is evaluated based on several key metrics: the yield of the crystallized diastereomeric salt, the diastereomeric excess (de%) of the salt, and the final enantiomeric excess (ee%) of the target acid after liberation from the salt. The following tables summarize the performance of well-established chiral amines in the resolution of common non-steroidal anti-inflammatory drugs (NSAIDs), providing a baseline for comparison.
Table 1: Performance Data for the Resolution of Racemic Ibuprofen (B1674241)
| Resolving Agent | Racemic Acid | Solvent System | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Reference |
| (S)-(-)-1-Phenylethylamine | Ibuprofen | Aqueous | Insoluble Salt Formation | Not Specified | >90% (of S-Ibuprofen) | [3][4] |
| (+)-(R)-Phenylethylamine | Ibuprofen | Supercritical CO2 | Not Specified | Not Specified | High | [5] |
Table 2: Performance Data for the Resolution of Racemic Naproxen
| Resolving Agent | Racemic Acid | Solvent System | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Reference |
| Chiral Amine (unspecified) | Naproxen | Not Specified | High | High | High | [6] |
Table 3: Performance Data for Other Chiral Resolutions
| Resolving Agent | Racemic Compound | Solvent System | Yield (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) | Reference |
| L-(+)-Tartaric Acid | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Isopropanol (B130326)/Water | 82% | Not Specified | >85% | [7][8] |
| (R,R)-(+)-DBTA | Ephedrine·HCl | Water | 92.5% | Not Specified | ~100% | [9] |
Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid
This section provides a generalized, detailed methodology for the chiral resolution of a racemic carboxylic acid using a chiral amine resolving agent via diastereomeric salt formation. This protocol can be adapted for specific substrates and resolving agents.
1. Diastereomeric Salt Formation:
-
Step 1.1: Dissolution. Dissolve one equivalent of the racemic carboxylic acid (e.g., ibuprofen) in a suitable solvent (e.g., methanol, ethanol, or an aqueous mixture) with gentle heating.[3][4]
-
Step 1.2: Addition of Resolving Agent. In a separate flask, dissolve one equivalent of the enantiomerically pure chiral amine (e.g., (S)-(-)-1-phenylethylamine) in the same solvent. Slowly add the amine solution to the carboxylic acid solution with continuous stirring.[3][4] In some cases, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be advantageous.[6]
-
Step 1.3: Crystallization. The formation of the diastereomeric salt may occur rapidly as a precipitate. To ensure selective crystallization of the less soluble diastereomer, it is crucial to control the cooling rate of the solution. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[7]
-
Step 1.4: Isolation of the Diastereomeric Salt. Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.[4][7]
2. Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Step 2.1: Dissolution of the Salt. Suspend the collected diastereomeric salt crystals in water.
-
Step 2.2: Acidification. Add a strong acid (e.g., hydrochloric acid) to the suspension until the pH is strongly acidic. This will protonate the carboxylate of the target molecule and the chiral amine.[3]
-
Step 2.3: Extraction. Extract the liberated, enantiomerically enriched carboxylic acid from the aqueous solution using a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Step 2.4: Isolation of the Product. Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
3. Determination of Enantiomeric Excess:
The enantiomeric excess (ee%) of the resolved carboxylic acid must be determined analytically. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this purpose.[10][11]
-
Column: A suitable chiral stationary phase (CSP) column is required.
-
Mobile Phase: The mobile phase composition (e.g., a mixture of hexane (B92381) and isopropanol with a small amount of a modifier like acetic acid) needs to be optimized for the specific compound.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the chiral resolution process and the relationships between the key components.
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
Caption: Conceptual Relationship in Chiral Resolution.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 4. murov.info [murov.info]
- 5. Influence of benzylamine on the resolution of ibuprofen with (+)-(R)-phenylethylamine via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Retort [www1.udel.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. rsc.org [rsc.org]
- 9. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 11. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Methylpentan-2-amine Synthesis: A Guide to Cost-Effectiveness
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of chemical intermediates is a critical consideration. This guide provides a comparative analysis of the cost-effectiveness of two primary synthesis routes for 3-Methylpentan-2-amine: Reductive Amination of 3-Methyl-2-pentanone and the Gabriel Synthesis . This analysis is supported by experimental data and detailed protocols to aid in selecting the most suitable method for your specific needs.
Executive Summary
The synthesis of this compound is most commonly achieved through the reductive amination of 3-methyl-2-pentanone. This method is generally considered more cost-effective and scalable for industrial production compared to the Gabriel synthesis. The Gabriel synthesis, while a classic method for preparing primary amines, often involves more steps and potentially more expensive reagents, making it less economically viable for large-scale production of this specific amine.
Comparative Data
The following table summarizes the key quantitative data for the two synthesis routes, providing a clear comparison of their performance metrics.
| Metric | Reductive Amination of 3-Methyl-2-pentanone | Gabriel Synthesis |
| Starting Materials | 3-Methyl-2-pentanone, Ammonia/Amine Source, Reducing Agent (e.g., H₂, Ni catalyst, NaBH₄) | 2-Halo-3-methylpentane, Potassium Phthalimide, Hydrazine |
| Typical Yield | High (often >80%) | Moderate to High (typically 60-85%) |
| Key Reagent Cost | Generally lower (e.g., ammonia, hydrogen gas) | Can be higher (e.g., potassium phthalimide, hydrazine) |
| Number of Steps | Typically a one-pot reaction | Multiple steps (phthalimide salt formation, alkylation, hydrolysis) |
| Scalability | Excellent, suitable for industrial scale | Less suitable for large-scale industrial production |
| Byproducts | Primarily water | Phthalhydrazide, which requires separation |
Synthesis Route Diagrams
The logical flow of each synthesis method is depicted in the diagrams below, created using the DOT language.
Safety Operating Guide
Safe Disposal of 3-Methylpentan-2-amine: A Procedural Guide
Ensuring the safe and compliant disposal of 3-Methylpentan-2-amine is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Proper handling is the first step in safe disposal. Before beginning any disposal-related tasks, ensure that all personnel are familiar with the safety data sheet (SDS) for this compound. The following table summarizes crucial safety and handling information.
| Precaution Category | Specific Actions |
| Personal Protective Equipment (PPE) | Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield.[1][2] A lab coat or other protective clothing is also mandatory to prevent skin contact.[1][2] |
| Ventilation | All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[1][2] |
| Ignition Sources | This compound is a flammable liquid.[3] Keep it away from heat, sparks, open flames, and hot surfaces.[1][2][3][4] Use explosion-proof electrical equipment and non-sparking tools.[1][2][3][4] Take precautionary measures against static discharge by grounding and bonding containers and equipment.[1][2][3] |
| Storage of Waste | Store waste this compound in its original or a compatible, properly labeled container.[5] Keep the container tightly closed and store it in a cool, dry, and well-ventilated area designated for hazardous waste.[1][2][3][4] This area should be away from incompatible materials such as acids and strong oxidizing agents.[5] |
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][5][6] Aliphatic amines with six or fewer carbon atoms, such as this compound (C6H15N), are considered hazardous and harmful to aquatic life.[5][6][7][8]
-
Segregation of Waste : Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[5] Do not mix it with other solvents or chemicals unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Container Management :
-
Spill Management :
-
In the event of a spill, immediately alert personnel in the area.
-
Contain the spill using an inert absorbent material such as Chemizorb®, dry sand, or vermiculite.[1][2][3][4]
-
Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[1][2][3][4]
-
Clean the affected area thoroughly.
-
-
Arranging for Disposal :
-
Empty Container Disposal :
-
Even after emptying, containers that held this compound should be treated as hazardous waste.
-
If permitted by local regulations, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
-
After proper cleaning and removal or defacing of the original label, the container may be disposed of as regular trash, but institutional policies must be followed.[6]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. vumc.org [vumc.org]
- 7. This compound 95% | CAS: 35399-81-6 | AChemBlock [achemblock.com]
- 8. 3-Methyl-2-pentanamine | C6H15N | CID 3015773 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling 3-Methylpentan-2-amine
This guide provides crucial safety and logistical information for the handling of 3-Methylpentan-2-amine, outlining operational procedures and disposal plans to ensure the safety of laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
Based on structurally similar compounds, this compound is anticipated to be a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] Inhalation of vapors may lead to symptoms like headache, dizziness, and nausea.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[3]
The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.
| PPE Category | Recommended Equipment | Specifications and Use | Notes |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. Face shield. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166.[2][4][5] A face shield should be worn over goggles when there is a significant risk of splashing. | Contact lenses should be removed before working with this chemical.[1] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), flame-retardant antistatic lab coat, closed-toe shoes. | Consult the glove manufacturer's chemical resistance guide for suitability. Lab coats must be fully buttoned.[3] Long pants and shoes that completely cover the feet are required.[3] | Immediately change any contaminated clothing.[1] Wash contaminated clothing before reuse.[1][2] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | To be used when engineering controls (e.g., fume hood) are insufficient or unavailable, or during procedures that may generate significant vapors.[1][3] | A proper respiratory protection program, including fit testing and training, is required.[3] Work should always be conducted in a well-ventilated area.[1][6] |
Operational and Disposal Plan
I. Engineering Controls and Work Area Preparation
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][6]
-
Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4][5]
-
Ignition Sources: Remove all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][4] Use only non-sparking tools and explosion-proof electrical and ventilating equipment.[1][2][4]
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfer.[1][2][4]
II. Step-by-Step Handling Protocol
-
Preparation: Before handling, gather all necessary materials and equipment and place them inside the fume hood.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Chemical Transfer:
-
Post-Handling Cleanup:
-
After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands and face thoroughly after handling.[1]
-
Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection).
-
III. Storage Plan
-
Location: Store the chemical in a cool, dry, and well-ventilated area designated for flammable liquids.[4][8]
-
Container: Keep the container tightly closed to prevent leakage and evaporation.[1][4]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][8]
IV. Disposal Plan
-
Waste Classification: All disposable items contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be treated as hazardous waste.
-
Waste Collection: Collect contaminated materials in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.[1]
-
Disposal Procedure: Dispose of the chemical waste and empty containers through an approved waste disposal plant, following all national and local regulations.[1][4] Do not allow the product to enter drains or surface water.[1][2]
Safety Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound 95% | CAS: 35399-81-6 | AChemBlock [achemblock.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
